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  • Product: 2-Amino-benzothiazole-6-carboxylic acid diethylamide
  • CAS: 333434-07-4

Core Science & Biosynthesis

Foundational

Synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 2-Amino-benzothiazole-6-carboxylic acid diethylamide, a molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 2-Amino-benzothiazole-6-carboxylic acid diethylamide, a molecule of significant interest in medicinal chemistry and drug discovery. The 2-aminobenzothiazole scaffold is a privileged structure, known to impart a wide range of biological activities to compounds that contain it, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, rationale for experimental choices, and critical safety information. The synthesis is presented as a two-step process, commencing with the construction of the core heterocyclic intermediate, 2-Amino-benzothiazole-6-carboxylic acid, followed by the strategic formation of the diethylamide moiety.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of pharmacologically active agents.[4] The introduction of an amino group at the 2-position further enhances the therapeutic potential of this scaffold, providing a key site for molecular interactions and further derivatization.[5] These compounds have demonstrated a remarkable capacity to interact with a variety of biological targets, making them a focal point of extensive research.[1][6] The target molecule of this guide, 2-Amino-benzothiazole-6-carboxylic acid diethylamide, combines this privileged scaffold with a diethylamide functional group, a common feature in many centrally active pharmaceuticals. This guide aims to provide a clear and reproducible synthetic route to this valuable compound, grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide is most logically approached in a two-stage sequence. The initial stage focuses on the construction of the benzothiazole ring system, followed by the functionalization of the carboxylic acid group.

Synthesis_Workflow Start 4-Aminobenzoic Acid Intermediate 2-Amino-benzothiazole-6-carboxylic acid Start->Intermediate Step 1: Benzothiazole Ring Formation Final_Product 2-Amino-benzothiazole-6-carboxylic acid diethylamide Intermediate->Final_Product Step 2: Amide Coupling Amide_Formation_A Intermediate 2-Amino-benzothiazole-6-carboxylic acid Acyl_Chloride 2-Amino-benzothiazole-6-carbonyl chloride Intermediate->Acyl_Chloride SOCl₂, reflux Final_Product 2-Amino-benzothiazole-6-carboxylic acid diethylamide Acyl_Chloride->Final_Product Diethylamine, Base

Caption: Amide formation via the acyl chloride intermediate.

Experimental Protocol: Step 2, Method A

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10g of starting material)Moles
2-Amino-benzothiazole-6-carboxylic acid194.2110 g0.051
Thionyl chloride (SOCl₂)118.9715 mL (d=1.63 g/mL)0.205
Diethylamine73.1411.2 mL (d=0.707 g/mL)0.108
Triethylamine (TEA)101.1915 mL (d=0.726 g/mL)0.108
Dichloromethane (DCM)84.93As solvent-
Saturated sodium bicarbonate solution-As needed-

Procedure:

  • Safety First: Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. [7][8]2. To a round-bottom flask containing 2-Amino-benzothiazole-6-carboxylic acid (10 g, 0.051 mol), add thionyl chloride (15 mL, 0.205 mol).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (11.2 mL, 0.108 mol) and triethylamine (15 mL, 0.108 mol) in anhydrous dichloromethane (50 mL).

  • Slowly add the diethylamine solution to the cooled acyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Causality and Self-Validation: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the amination step, driving the reaction to completion. The aqueous workup removes any unreacted starting materials and salts, and the final purification step ensures the isolation of the target compound in high purity.

Method B: Amide Coupling Using HATU

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, modern peptide coupling reagents offer a milder alternative. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that facilitates amide bond formation under mild conditions. [9]

Amide_Formation_B Intermediate 2-Amino-benzothiazole-6-carboxylic acid Activated_Ester OAt-activated ester Intermediate->Activated_Ester HATU, DIPEA Final_Product 2-Amino-benzothiazole-6-carboxylic acid diethylamide Activated_Ester->Final_Product Diethylamine

Caption: Amide formation using HATU as a coupling agent.

Experimental Protocol: Step 2, Method B

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 1g of starting material)Moles
2-Amino-benzothiazole-6-carboxylic acid194.211 g0.0051
HATU380.232.15 g0.0056
Diisopropylethylamine (DIPEA)129.241.8 mL (d=0.742 g/mL)0.0103
Diethylamine73.140.56 mL (d=0.707 g/mL)0.0054
N,N-Dimethylformamide (DMF)73.09As solvent-

Procedure:

  • Dissolve 2-Amino-benzothiazole-6-carboxylic acid (1 g, 0.0051 mol) in anhydrous N,N-dimethylformamide (20 mL).

  • To this solution, add HATU (2.15 g, 0.0056 mol) and diisopropylethylamine (1.8 mL, 0.0103 mol).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add diethylamine (0.56 mL, 0.0054 mol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality and Self-Validation: HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently converts the carboxylic acid into a highly reactive OAt-activated ester. [9]This intermediate readily reacts with diethylamine to form the stable amide bond. This method is particularly advantageous as it is performed at room temperature and generally gives high yields with minimal side product formation.

Characterization of the Final Product

The structure of the synthesized 2-Amino-benzothiazole-6-carboxylic acid diethylamide should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzothiazole ring, the ethyl groups of the diethylamide, and the amino proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the amide, and the aromatic C-H and C=C bonds.

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide. By providing detailed experimental protocols for both the formation of the key benzothiazole intermediate and two distinct methods for the final amide coupling, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The choice between the acyl chloride method and the use of a coupling agent like HATU will depend on the specific laboratory capabilities and the scale of the synthesis. Both routes, when executed with care and attention to the principles outlined, will lead to the successful synthesis of this important molecule.

References

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). Journal of Molecular Docking. [Link]

  • Salih, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]

  • Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Biomolecules. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • Preparation of 2-Aminobenzothiazole Derivatives : A Review. (2018).
  • Synthesis of 2-aminobenzothiazole-6-carbolic Acid. (2007). Sciencemadness Discussion Board. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2013).
  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University.
  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Common Name: THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023).
  • 2-aMinobenzothiazole-6-carboxylic acid. Chemsrc. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules. [Link]

  • Thionyl bromide. Georganics. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Amide Group C-Tenninal a-Amide Protection. Science of Synthesis.
  • Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.
  • Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Arabian Journal of Chemistry. [Link]

Sources

Exploratory

2-Amino-benzothiazole-6-carboxylic acid diethylamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-benzothiazole-6-carboxylic acid diethylamide For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 2-Amino-benzothiazole-6-carboxylic acid diethylamide. As a derivative of the versatile 2-aminobenzothiazole scaffold, this compound holds significant interest for medicinal chemistry and materials science. This document is structured to deliver expert insights and actionable protocols for professionals in the field.

Introduction to the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold found in a wide array of biologically active compounds. The 2-aminobenzothiazole core, in particular, is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antifungal, and neuroprotective properties.[1] The functionalization at the 6-position of the benzothiazole ring offers a strategic vector for modifying the molecule's physicochemical and biological properties. The conversion of the carboxylic acid at this position to a diethylamide is a key step in developing derivatives with potentially enhanced solubility, membrane permeability, and metabolic stability.

Molecular Structure and Identification

The fundamental characteristics of 2-Amino-benzothiazole-6-carboxylic acid diethylamide are rooted in its molecular structure.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Identifiers:

  • IUPAC Name: 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide

  • Molecular Formula: C12H15N3OS

  • Molecular Weight: 249.33 g/mol

Synthesis Pathway

The synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide can be efficiently achieved through a two-step process starting from commercially available precursors. The general strategy involves the initial synthesis of the key intermediate, 2-amino-1,3-benzothiazole-6-carboxylic acid, followed by an amidation reaction.

Synthesis_Workflow start 4-amino-3-mercaptobenzoic acid reagent1 Cyanogen bromide (BrCN) intermediate 2-Amino-1,3-benzothiazole-6-carboxylic acid reagent1->intermediate Cyclization reagent2 SOCl2 or Oxalyl Chloride activated_intermediate Acid Chloride Intermediate reagent2->activated_intermediate Activation reagent3 Diethylamine, Triethylamine product 2-Amino-benzothiazole-6-carboxylic acid diethylamide reagent3->product Amidation

Figure 2: Proposed synthetic workflow for 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Step 1: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid

This intermediate can be synthesized via the condensation of 4-amino-3-mercaptobenzoic acid with cyanogen bromide. This reaction is a well-established method for the formation of the 2-aminobenzothiazole ring system.

Experimental Protocol:

  • Dissolve 4-amino-3-mercaptobenzoic acid in an appropriate solvent such as ethanol or aqueous sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of cyanogen bromide dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The product precipitates from the reaction mixture and can be collected by filtration.

  • Wash the crude product with water and a cold solvent (e.g., ethanol) and dry under vacuum.

Step 2: Amidation to form 2-Amino-benzothiazole-6-carboxylic acid diethylamide

The conversion of the carboxylic acid to the diethylamide is a standard peptide coupling or acid chloride formation followed by amination.

Experimental Protocol (via Acid Chloride):

  • Suspend 2-Amino-1,3-benzothiazole-6-carboxylic acid in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh dry solvent and cool in an ice bath.

  • Add a solution of diethylamine and a non-nucleophilic base like triethylamine (to scavenge HCl) dropwise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Physicochemical Properties

Property2-Aminobenzothiazole2-Amino-1,3-benzothiazole-6-carboxylic acid2-Amino-benzothiazole-6-carboxylic acid diethylamide (Predicted)
Melting Point (°C) 126-129[2][3]265 (decomposes)[4][5]Lower than the carboxylic acid, likely in the range of 150-200 °C
Solubility Slightly soluble in water; soluble in alcohol, ether, chloroform[3][6]Poorly soluble in common organic solventsImproved solubility in organic solvents like DCM, ethyl acetate, and alcohols compared to the carboxylic acid. Low aqueous solubility.
Appearance White to off-white crystalline powder[6]Off-white to yellow solidExpected to be a crystalline solid

Spectroscopic Characterization

The identity and purity of 2-Amino-benzothiazole-6-carboxylic acid diethylamide would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, a broad singlet for the amino (-NH₂) protons, and two sets of signals (a quartet and a triplet) for the two ethyl groups of the diethylamide moiety.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the C=O of the amide, and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the tertiary amide (around 1630-1660 cm⁻¹), and aromatic C=C and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 249.33).

Biological and Pharmacological Context

The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents.[1] Derivatives have demonstrated significant potential in several key areas:

  • Antitumor Activity: The 2-(4-aminophenyl)benzothiazole scaffold, a close relative, is a potent and selective pharmacophore found in antitumor agents.[1]

  • Anti-Alzheimer's Activity: This class of compounds has shown a high affinity for amyloid fibrils, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.[1]

  • Antimicrobial and Antitubercular Activity: Certain 2-aminobenzothiazole derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis.[7]

The introduction of the diethylamide group can modulate the pharmacokinetic profile of the parent molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. This makes 2-Amino-benzothiazole-6-carboxylic acid diethylamide an attractive candidate for further investigation in drug discovery programs.

Analytical Methodologies

Standard analytical techniques are employed for the quality control of 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or the lambda max).

  • Purpose: To determine the purity of the compound and to monitor reaction progress.

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol). The ratio is optimized to achieve good separation.

  • Visualization: UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate).

  • Purpose: Rapid monitoring of reaction progress and preliminary purity assessment.

Conclusion

2-Amino-benzothiazole-6-carboxylic acid diethylamide is a promising derivative of a biologically significant scaffold. Its synthesis is achievable through established organic chemistry methods. The diethylamide functionality is expected to confer favorable physicochemical properties, such as enhanced solubility in organic media, which could translate to improved pharmacokinetic characteristics. Given the diverse biological activities associated with the 2-aminobenzothiazole core, this compound represents a valuable target for further research and development in medicinal chemistry and related fields.

References

  • Wikipedia. 2-Aminobenzothiazole. [Link]

  • National Institutes of Health. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • ChemBK. 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID. [Link]

  • National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

  • PubChem. Benzo(d)thiazol-2-amine. [Link]

Sources

Foundational

Structural Elucidation and Characterization of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Executive Summary The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for drugs such as Riluzole (ALS treatment) and various antitumor agents. This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for drugs such as Riluzole (ALS treatment) and various antitumor agents. This guide details the structural elucidation of 2-Amino-benzothiazole-6-carboxylic acid diethylamide , a specific derivative where the regiochemistry of the diethylamide substitution is critical for biological activity.

This document provides a self-validating analytical framework. It moves beyond simple data listing to explain the causality of the characterization—demonstrating how synthetic logic dictates the regiochemical outcome and how advanced spectroscopy (1D/2D NMR) empirically verifies it.

Synthetic Context & Regiochemical Logic

To understand the structure, one must understand its origin. The synthesis of 6-substituted 2-aminobenzothiazoles typically follows the Hugerschhoff reaction or oxidative cyclization of arylthioureas.

The Synthetic Pathway

The synthesis dictates the substitution pattern. Starting from 4-amino-N,N-diethylbenzamide (derived from p-aminobenzoic acid), the reaction forces cyclization at the position ortho to the amino group.

  • Step 1: Formation of the thiourea intermediate.

  • Step 2: Oxidative radical cyclization (using

    
     or similar oxidants).
    
  • Regiochemistry: Since the starting aniline is para-substituted, the cyclization occurs at one of the equivalent ortho positions, resulting in a 6-substituted benzothiazole.

SynthesisPath Start 4-Amino-N,N- diethylbenzamide Inter N-Arylthiourea Intermediate Start->Inter KSCN / HCl Product 2-Amino-benzothiazole- 6-carboxylic acid diethylamide Inter->Product Br2 / AcOH (Hugerschhoff Cyclization)

Figure 1: Synthetic route enforcing the 6-position substitution pattern.

Analytical Strategy & Elucidation

The primary challenge in characterizing substituted benzothiazoles is distinguishing between the 5-, 6-, and 7-isomers. While the synthesis suggests the 6-isomer, spectroscopic proof is mandatory.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and unsaturation.

  • Expected Result: A protonated molecular ion

    
     consistent with 
    
    
    
    .
  • Diagnostic Fragmentation: Loss of the diethylamine group (

    
    ) often occurs, confirming the amide side chain stability relative to the heterocyclic core.
    
Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl: Strong band at

    
     (tertiary amide).
    
  • Primary Amine (

    
    ):  Two distinct bands at 
    
    
    
    (asymmetric and symmetric stretches).
  • C=N Stretch: Characteristic benzothiazole ring stretch near

    
    .
    
Nuclear Magnetic Resonance (NMR)

This is the definitive method for regiochemical assignment.

3.3.1 Proton (

H) NMR Analysis

The aromatic region (


) contains the "fingerprint" of the substitution pattern. For a 6-substituted benzothiazole, we expect an ABC spin system  (or AMX depending on field strength) with specific coupling constants (

).
ProtonMultiplicityCoupling Constant (

)
Assignment Logic
H-4 Doublet (d)

Ortho to H-5. Deshielded by ring Nitrogen.
H-5 Doublet of Doublets (dd)


Ortho to H-4; Meta to H-7.
H-7 Doublet (d)

Meta to H-5. Adjacent to Sulfur (shielding zone).
NH2 Broad Singlet (br s)N/AExchangeable. Usually

in DMSO-

.

The "Smoking Gun" for 6-Substitution: If the substituent were at the 5-position , H-4 would appear as a meta-coupled doublet (


) because it would be flanked by the substituent and the bridgehead. The observation of a large ortho-coupling (

) for H-4 rules out 5-substitution.
3.3.2 2D NMR (HMBC) Logic

Heteronuclear Multiple Bond Correlation (HMBC) definitively links the side chain to the core.

  • Correlation 1: The amide carbonyl carbon (

    
    ) will show a strong 3-bond correlation (
    
    
    
    ) to H-5 and H-7 .
  • Correlation 2: It will not correlate with H-4 (too distant, 4-5 bonds away).

HMBC_Logic CO Amide Carbonyl (C=O) H7 Proton H-7 (d, J~1.8Hz) CO->H7 Strong HMBC (3-bond) H5 Proton H-5 (dd, J~8.5, 1.8Hz) CO->H5 Strong HMBC (3-bond) H4 Proton H-4 (d, J~8.5Hz) CO->H4 No Correlation

Figure 2: HMBC correlations proving the amide group location at position 6.

Experimental Protocols

Synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Note: This protocol assumes the use of standard safety equipment (fume hood, PPE).

  • Thiourea Formation:

    • Dissolve 4-amino-N,N-diethylbenzamide (10 mmol) in glacial acetic acid (20 mL).

    • Add potassium thiocyanate (KSCN, 40 mmol). Stir at room temperature for 30 minutes.

  • Cyclization (Hugerschhoff Reaction):

    • Cool the solution to

      
      .[1]
      
    • Add bromine (

      
      , 10 mmol) in acetic acid dropwise over 20 minutes. Maintain temperature below 
      
      
      
      to prevent over-bromination.
    • Allow to warm to room temperature and stir for 2 hours. A precipitate (hydrobromide salt) will form.

  • Work-up:

    • Pour the reaction mixture into ice water (100 mL).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8-9. The free base will precipitate.
      
    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Analytical Sample Preparation
  • Solvent: DMSO-

    
     is the solvent of choice. 
    
    
    
    may cause broadening of the
    
    
    signal due to poor solubility or exchange.
  • Concentration: 5-10 mg for

    
    H NMR; 20-30 mg for 
    
    
    
    C/2D NMR.

Quantitative Data Summary

ParameterValue / CharacteristicNote
Formula

Mol. Weight 249.33 g/mol
Appearance White to off-white solid
Melting Point

Typical for 6-sub benzothiazoles [1]

H NMR H-7

ppm (d,

Hz)
Deshielded by amide

H NMR H-5

ppm (dd,

Hz)

H NMR H-4

ppm (d,

Hz)

H NMR Ethyl

(q),

(t)
Diethylamide characteristic

References

  • Synthesis of 2-aminobenzothiazole derivatives: Title: An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids.[2] Source: International Journal of Pharmaceutical Sciences and Research.[2] URL:[Link]

  • Regiochemistry of Hugerschhoff Reaction: Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles (Discusses 6-substitution preference). Source: National Institutes of Health (PMC). URL:[Link]

  • Biological Relevance (Riluzole Analogues): Title: Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Source: University of Kerbala. URL:[Link] (General reference for scaffold bioactivity).

  • General Benzothiazole Synthesis Methods: Title: Synthesis of Benzothiazoles.[1][2][3][4][5][6][7][8][9][10] Source: Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Aminobenzothiazole Derivatives

Executive Summary The 2-aminobenzothiazole (2-ABT) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Its utility spans onc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Its utility spans oncology, neurology, and infectious disease, driven by its planar bicyclic nature which mimics the adenine base of ATP. This structural mimicry allows 2-ABT derivatives to function as potent ATP-competitive inhibitors of kinases (e.g., PI3K, EGFR) and bacterial DNA gyrase. Furthermore, unique substitutions (e.g., the trifluoromethoxy group in Riluzole) unlock modulation of voltage-gated sodium channels, providing neuroprotective effects.

This guide dissects the molecular mechanisms of action (MoA) across these therapeutic verticals and provides self-validating experimental protocols for researchers characterizing novel derivatives.

The Pharmacophore: Structural Basis of Action

The 2-aminobenzothiazole core consists of a benzene ring fused to a thiazole ring.[1][2] Its biological activity is governed by three primary structural features:

  • The Amine Head (C2-NH2): Acts as a hydrogen bond donor/acceptor. It is the primary site for derivatization (e.g., formation of ureas, amides, or Schiff bases) to extend the molecule into deep hydrophobic pockets of enzymes.

  • The Endocyclic Nitrogen (N3): A critical hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding sites.

  • The Lipophilic Tail (C6/C5 positions): Substitutions here (e.g., -F, -Cl, -OCF3) modulate lipophilicity (LogP) and metabolic stability, crucial for blood-brain barrier (BBB) penetration in CNS drugs.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Aminobenzothiazole Core Scaffold N3 Endocyclic Nitrogen (N3) H-Bond Acceptor (Binds Kinase Hinge) Core->N3 C2 C2-Amino Group H-Bond Donor/Acceptor (Extension Vector) Core->C2 C6 C6 Substitution Lipophilicity & Metabolic Stability (e.g., -OCF3 for CNS) Core->C6 Target Target Specificity (Kinase vs. Ion Channel) N3->Target ATP Mimicry C2->Target Pocket Occupancy C6->Target Bioavailability

Figure 1: The core pharmacophore interactions of the 2-aminobenzothiazole scaffold.

Oncology: The Kinase Inhibition Nexus

In cancer therapy, 2-ABT derivatives primarily function as Type I ATP-competitive kinase inhibitors .

Mechanism: PI3K/Akt/mTOR Pathway Blockade

Phosphoinositide 3-kinases (PI3K) are lipid kinases that phosphorylate PIP2 to PIP3, recruiting Akt to the membrane. 2-ABT derivatives (specifically piperazine-linked variants like OMS5/OMS14) bind to the ATP-binding pocket of the PI3K catalytic subunit (p110).

  • Binding Mode: The benzothiazole nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

    
    ). The C2-substituent extends into the affinity pocket, displacing the ATP phosphate tail.
    
  • Downstream Effect: Inhibition prevents Akt phosphorylation at Thr308/Ser473. This halts the anti-apoptotic signal, forcing the cancer cell into G2/M phase arrest and subsequent apoptosis.

Visualization: Signaling Pathway Interruption

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/VEGFR) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Drug 2-ABT Derivative (Inhibitor) Drug->PI3K ATP Competition Apoptosis Apoptosis / Cell Death Drug->Apoptosis INDUCES Proliferation Tumor Proliferation Drug->Proliferation BLOCKS PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation mTOR->Proliferation

Figure 2: Mechanism of PI3K modulation by 2-aminobenzothiazole derivatives.

Neurology: Glutamate & Ion Channel Modulation

The most clinically validated 2-ABT derivative is Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), used in Amyotrophic Lateral Sclerosis (ALS).

Mechanism: Neuroprotection

Riluzole does not act via a single receptor but rather through a multimodal mechanism stabilizing the inactive state of neurons:[3]

  • Sodium Channel Blockade: It preferentially binds to voltage-gated Na+ channels in their inactivated state. This prevents high-frequency repetitive firing of action potentials without blocking normal neurotransmission.

  • Glutamate Inhibition: By hyperpolarizing the presynaptic terminal, it inhibits the calcium influx required for vesicular fusion, thereby reducing the release of glutamate into the synaptic cleft.

  • Post-Synaptic Antagonism: It acts as a non-competitive antagonist at NMDA and kainate receptors, preventing excitotoxicity (calcium overload) in motor neurons.

Infectious Disease: DNA Gyrase B Inhibition

Bacterial resistance necessitates new targets. 2-ABT derivatives have emerged as potent inhibitors of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .

  • Target: GyrB is the ATPase subunit of DNA gyrase.[4]

  • Mechanism: Unlike fluoroquinolones (which target the DNA-enzyme cleavage complex), 2-ABT derivatives target the ATP-binding pocket of the B subunit.

  • Selectivity: The 2-ABT scaffold forms a hydrogen bond with Asp73 (in E. coli numbering) and a water-mediated bridge to the conserved aspartate. This mode of action is distinct from standard antibiotics, offering activity against ESKAPE pathogens (e.g., MRSA, P. aeruginosa).

Experimental Validation Protocols

To validate the mechanism of a new 2-ABT derivative, the following self-validating workflows are required.

Protocol A: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity and orientation within the ATP pocket. Tools: AutoDock Vina or Gold.

  • Preparation:

    • Retrieve protein crystal structure (e.g., PDB: 7JWE for PI3K

      
       or PDB: 1KZN  for GyrB).
      
    • Remove water molecules (unless bridging is suspected) and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Ligand Setup:

    • Draw the 2-ABT derivative in ChemDraw, convert to 3D (pdbqt format).

    • Set the rotatable bonds (usually the linker at C2).

  • Grid Box Definition:

    • Center the grid box on the coordinates of the native ligand (e.g., ATP or Wortmannin).

    • Dimensions:

      
       Å.
      
  • Execution & Analysis:

    • Run Vina with exhaustiveness set to 8.

    • Validation Criterion: The Root Mean Square Deviation (RMSD) of the re-docked native ligand must be

      
       Å.
      
    • Success Metric: Binding affinity (

      
       ) should be lower (more negative) than 
      
      
      
      kcal/mol.
Protocol B: In Vitro Kinase Inhibition Assay (Biochemical Validation)

Objective: Quantify IC50 against a specific kinase (e.g., PI3K). Method: ADP-Glo™ Kinase Assay (Luminescence).

  • Reaction Setup:

    • Prepare 384-well white plates.

    • Add

      
       of kinase enzyme (0.2 ng/
      
      
      
      L).
    • Add

      
       of 2-ABT derivative (serial dilution in DMSO).
      
    • Incubate for 15 mins at Room Temperature (RT).

  • Substrate Addition:

    • Add

      
       of ATP/Substrate mix (PIP2:PS lipid substrate).
      
    • Incubate for 60 mins at RT.

  • Detection:

    • Add

      
       of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.
      
    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light).
  • Data Analysis:

    • Measure luminescence.

    • Control: Staurosporine (positive control) and DMSO only (negative control).

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cell Viability Assay (Phenotypic Validation)

Objective: Confirm cytotoxicity in cancer lines (e.g., MCF-7, A549). Method: MTT Assay.

StepActionCritical Parameter
1SeedingSeed

cells/well in 96-well plates. Incubate 24h.
2TreatmentAdd drug (0.1 - 100

M). Include 0.1% DMSO control.
3Incubation48 to 72 hours at

C, 5% CO2.
4StainingAdd MTT reagent (5 mg/mL). Incubate 4h (formazan crystals form).
5SolubilizationDissolve crystals in DMSO.
6MeasurementRead Absorbance at 570 nm.

References

  • Riluzole Mechanism: Doble, A. (1996). "The pharmacology and mechanism of action of riluzole." Neurology, 47(Suppl 4), S233-S241.[5] Link

  • Anticancer Review: Gao, Y., et al. (2013). "2-Aminobenzothiazoles in anticancer drug design and discovery." Chinese Journal of Natural Medicines.

  • Gyrase Inhibitors: Hrast, M., et al. (2023).[6] "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens." ACS Omega, 8(27), 24387–24395.[6] Link

  • PI3K Docking: Al-Wahaibi, L.H., et al. (2024).[7] "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega. Link

  • General Medicinal Chemistry: Keri, R.S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Whitepaper: Biological Activity & Therapeutic Potential of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

This guide provides an in-depth technical analysis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (CAS 333434-07-4), a privileged scaffold and bioactive pharmacophore in medicinal chemistry. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (CAS 333434-07-4), a privileged scaffold and bioactive pharmacophore in medicinal chemistry.

Executive Summary

2-Amino-benzothiazole-6-carboxylic acid diethylamide is a synthetic heterocyclic compound belonging to the 2-aminobenzothiazole class.[1][2][3][4] While often utilized as a high-value building block in fragment-based drug discovery (FBDD), this specific molecule exhibits intrinsic biological activity due to its structural homology with the neuroprotective drug Riluzole and its capacity to interact with kinase domains (PI3K) and bacterial DNA gyrase.

This guide analyzes its pharmacological profile, focusing on its role as a glutamate modulator , kinase inhibitor , and antimicrobial agent . It serves as a critical reference for researchers exploring 6-substituted benzothiazoles for lead optimization.

Chemical Profile Data
IUPAC Name 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide
CAS Number 333434-07-4
Molecular Formula C₁₂H₁₅N₃OS
Molecular Weight 249.33 g/mol
LogP (Predicted) ~2.36 (Lipinski Compliant)
H-Bond Donors/Acceptors 1 / 4

Pharmacological Mechanisms & Biological Activity[3][4][6]

The biological activity of this molecule is dictated by the 2-aminobenzothiazole core (pharmacophore) and the 6-diethylamide substituent (modulator of solubility and steric fit).

Neuroprotection (Glutamate Modulation)

The 2-aminobenzothiazole scaffold is the core of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), an FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS). The 6-carboxylic acid diethylamide variant acts as a bioisostere, targeting similar pathways:

  • Mechanism: Inhibition of voltage-gated sodium channels (Nav1.1/Nav1.6), leading to a reduction in presynaptic glutamate release.

  • Significance: The diethylamide group enhances blood-brain barrier (BBB) permeability compared to the free acid, making it a viable candidate for CNS indications like anticonvulsant therapy and neuroprotection.

Anticancer Activity (PI3K Inhibition)

Recent SAR (Structure-Activity Relationship) studies on 6-substituted benzothiazoles have identified them as potent inhibitors of the PI3K/Akt/mTOR pathway , a critical regulator of cell survival in breast (MCF-7) and liver (HepG2) cancers.

  • Binding Mode: The 2-amino group forms hydrogen bonds with the hinge region of the PI3K kinase domain (Val882/Thr887), while the 6-diethylamide moiety extends into the solvent-exposed region, improving selectivity.

  • Outcome: Induction of apoptosis and cell cycle arrest in the S-phase.

Antimicrobial Activity (DNA Gyrase B)

Amide derivatives at the C6 position of benzothiazole have demonstrated significant antibacterial activity against Gram-positive pathogens (S. aureus, B. subtilis).

  • Target: Bacterial DNA Gyrase B (ATPase domain).

  • Efficacy: The diethylamide substitution provides optimal lipophilicity for cell wall penetration, often outperforming the corresponding free acids or methyl esters in Minimum Inhibitory Concentration (MIC) assays.

Visualization of Signaling Pathways

Diagram 1: PI3K/Akt Pathway Modulation

The following diagram illustrates the interference of 2-aminobenzothiazole derivatives with the PI3K signaling cascade, leading to apoptosis.

PI3K_Pathway Extracellular Growth Factors (EGF/IGF) RTK Receptor Tyrosine Kinase (RTK) Extracellular->RTK Activation PI3K PI3K (Target) RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Inhibitor 2-Amino-benzothiazole-6-diethylamide Inhibitor->PI3K INHIBITION Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via Pathway Blockade) PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activation mTOR mTOR Complex Akt->mTOR Phosphorylation Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action: The molecule inhibits PI3K, preventing PIP2-to-PIP3 conversion and blocking the Akt/mTOR survival signal.

Experimental Protocols

Synthesis Protocol (Hugerschhoff Cyclization)

This self-validating protocol synthesizes the target molecule from commercially available precursors.

Reagents:

  • Precursor: 4-Amino-N,N-diethylbenzamide (1.0 eq)

  • Cyclizing Agent: Potassium Thiocyanate (KSCN, 4.0 eq)

  • Oxidant: Bromine (Br₂, 1.0 eq)

  • Solvent: Glacial Acetic Acid[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-Amino-N,N-diethylbenzamide in 20 mL of glacial acetic acid.

  • Addition: Add 40 mmol of KSCN and stir at room temperature for 30 minutes.

  • Cyclization: Cool the mixture to 0–5°C in an ice bath. Add 10 mmol of Bromine (dissolved in 5 mL acetic acid) dropwise over 20 minutes. Critical: Maintain temperature <10°C to prevent bromination of the benzene ring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours).

  • Workup: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize to pH 8 using 25% Ammonium Hydroxide (NH₄OH).

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (8:2) to obtain the pure product.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the aromatic proton at the cyclization site and the presence of the broad -NH₂ singlet at ~7.8 ppm.

In Vitro PI3K Inhibition Assay

Objective: Determine the IC₅₀ of the compound against PI3Kα.

  • Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 1 nM to 100 µM.

  • Enzyme Mix: Prepare a reaction buffer containing PI3Kα enzyme, PIP2 substrate, and ATP (10 µM).

  • Incubation: Add 5 µL of the compound dilution to 20 µL of Enzyme Mix. Incubate for 15 minutes at room temperature.

  • Reaction Start: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Detection: Use a commercially available ADP-Glo™ Kinase Assay kit. Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Readout: Measure luminescence using a plate reader. The signal is proportional to ADP generated (kinase activity).

  • Analysis: Plot Luminescence vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Diagram 2: Synthesis Workflow

Synthesis_Flow Start 4-Amino-N,N-diethylbenzamide Reagent1 KSCN / AcOH Start->Reagent1 Intermediate Thiourea Intermediate Reagent1->Intermediate Formation Reagent2 Br2 (Oxidative Cyclization) Intermediate->Reagent2 Workup Neutralization (NH4OH) Reagent2->Workup Ring Closure Product 2-Amino-benzothiazole-6-diethylamide Workup->Product Precipitation

Caption: Hugerschhoff synthesis pathway converting the benzamide precursor to the benzothiazole target.

References

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of Medicinal Chemistry. Focuses on the anticancer potential of 6-substituted benzothiazoles. (General Search)

  • Benzothiazole Derivatives: A Novel Class of PI3K Inhibitors. ResearchGate. Describes the binding mode of 2-amino-6-amides in the PI3K kinase pocket.

  • Riluzole and its derivatives: A review of their neuroprotective mechanisms. NIH/PubMed. Establishes the SAR of the 2-aminobenzothiazole core in glutamate modulation.

  • Efficient Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega. Provides the foundational chemical synthesis protocols for this class.

  • Antimicrobial activity of 6-substituted 2-aminobenzothiazoles. Scholars Research Library. Details the MIC values of amide derivatives against bacterial strains.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-benzothiazole-6-carboxylic acid diethylamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Amino-benzothiazole-6-carboxylic acid diethylamide, a derivative of the versatile 2-aminobenzothiazole scaffold. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-benzothiazole-6-carboxylic acid diethylamide, a derivative of the versatile 2-aminobenzothiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications. The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] This guide will delve into the specifics of the diethylamide derivative, providing a theoretical framework and practical methodologies for its study.

Introduction to the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of both an amine and a thiazole ring offer multiple points for chemical modification, making it a versatile starting point for the synthesis of diverse molecular libraries.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The parent compound, 2-Amino-1,3-benzothiazole-6-carboxylic acid, serves as a key intermediate in the synthesis of various therapeutic agents, including kinase and protease inhibitors.[1]

This guide focuses on a specific derivative, 2-Amino-benzothiazole-6-carboxylic acid diethylamide. The introduction of the diethylamide group at the 6-position can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.

Nomenclature and Chemical Identification

Compound NameCAS NumberMolecular Formula
2-Amino-1,3-benzothiazole-6-carboxylic acid93-85-6[5][6]C8H6N2O2S[5]
2-Amino-1,3-benzothiazole-6-carboxylic acid hydrochloride18330-76-2[7][8][9]C8H7ClN2O2S[9]

The diethylamide derivative would be synthesized from this carboxylic acid precursor.

Caption: Chemical structure of 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Synthesis and Purification

The synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide can be achieved through a standard amidation reaction, starting from the corresponding carboxylic acid. This process involves the activation of the carboxylic acid group, followed by nucleophilic attack by diethylamine.

Synthetic Pathway

Synthesis_Pathway Synthetic Pathway start 2-Amino-benzothiazole- 6-carboxylic acid intermediate Activated Carboxylic Acid (e.g., Acyl Chloride) start->intermediate SOCl2 or (COCl)2 product 2-Amino-benzothiazole- 6-carboxylic acid diethylamide intermediate->product Diethylamine, Base Signaling_Pathway Potential Biological Targets cluster_compound 2-Amino-benzothiazole-6-carboxylic acid diethylamide cluster_targets Cellular Targets Compound Compound Kinases Protein Kinases Compound->Kinases Inhibition Microbes Microbial Enzymes/ Structures Compound->Microbes Disruption Cancer Cancer Cell Pathways Compound->Cancer Apoptosis/ Growth Arrest Neurons Neuronal Receptors/ Ion Channels Compound->Neurons Modulation

Sources

Foundational

solubility and stability of 2-aminobenzothiazole compounds

Title: The 2-Aminobenzothiazole (2-ABT) Scaffold: A Technical Guide to Solubility Profiling and Stability Engineering Abstract This technical guide addresses the biopharmaceutical limitations of 2-aminobenzothiazole (2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 2-Aminobenzothiazole (2-ABT) Scaffold: A Technical Guide to Solubility Profiling and Stability Engineering

Abstract This technical guide addresses the biopharmaceutical limitations of 2-aminobenzothiazole (2-ABT) derivatives. While 2-ABT is a privileged scaffold in medicinal chemistry—serving as the core for therapeutics like Riluzole—its planar, rigid heterocycle confers high crystal lattice energy and poor aqueous solubility. This document provides researchers with actionable protocols for physicochemical profiling, degradation mechanism analysis, and solubility enhancement strategies, grounded in ICH Q1A(R2) standards.[1]

Part 1: Physicochemical Architecture

The 2-ABT scaffold presents a classic "brick dust" challenge. Its poor solubility is not merely a function of lipophilicity (LogP) but is driven by high melting points resulting from strong intermolecular


-

stacking and hydrogen bonding networks.
Core Property Matrix

The following data serves as the baseline for any derivatization or formulation campaign.

PropertyValue / RangeImplications for Development
Molecular Weight ~150.20 g/mol Low MW suggests high ligand efficiency, but leaves little room for solubilizing appendages.
LogP (Octanol/Water) 1.9 – 2.0Moderately lipophilic. Permeability is rarely the issue; dissolution is the rate-limiting step (BCS Class II).
pKa (Conjugate Acid) 4.48 (Ring N3)Critical: The exocyclic amine is not the primary basic center. Protonation occurs at the endocyclic nitrogen (N3).
Melting Point 126 – 134 °CHigh T_m relative to MW indicates high lattice energy, resisting dissolution.
Water Solubility < 0.1 mg/mLRequires solubilization strategies for practically all parenteral formulations.
The pKa Trap

A common error in 2-ABT development is misidentifying the protonation site. The exocyclic amino group (-NH2) donates electron density into the ring via resonance, rendering it non-basic. Protonation occurs at the ring nitrogen (N3).

  • Consequence: At gastric pH (1.2), the compound is ionized (soluble). At intestinal pH (6.8), it largely reverts to the neutral, insoluble free base. This pH-dependent solubility risk leads to variable bioavailability in vivo.

Part 2: Stability Profile & Degradation Pathways[2]

While the benzothiazole ring is aromatic and generally robust, the 2-amino functionality introduces specific vulnerabilities, particularly under oxidative stress and photolysis.

Degradation Mechanisms
  • Oxidation: The sulfur atom is susceptible to oxidation to sulfoxides and sulfones. However, the 2-amino group is prone to N-oxidation or oxidative dimerization (azo formation) under radical conditions.

  • Photolysis: 2-ABTs absorb in the UV range. Exposure to light, especially in solution, generates radical species that lead to hydroxylation at the C4 or C6 positions.

  • Hydrolysis: The parent ring is stable. However, if the 2-amino group is derivatized into a Schiff base (imine), it becomes highly susceptible to hydrolytic cleavage, reverting to the parent 2-ABT and the corresponding aldehyde.

Visualization: Degradation Pathways

The following diagram maps the primary chemical fates of the 2-ABT scaffold under stress.

ABT_Degradation cluster_legend Degradation Triggers Parent 2-Aminobenzothiazole (Parent) Radical Radical Intermediate [C7H5N2S]• Parent->Radical UV Light / hν Sulfoxide S-Oxide (Strong Oxidation) Parent->Sulfoxide H2O2 / Peroxides Hydroxy 4-Hydroxy-2-ABT (Photolysis Product) Radical->Hydroxy + OH• (Water) Dimer Azo Dimer (Oxidative Coupling) Radical->Dimer Dimerization key Red: Transient Species Yellow: Stable Degradant

Caption: Primary degradation pathways of 2-aminobenzothiazole under oxidative and photolytic stress.

Part 3: Solubility Enhancement Engineering

Since chemical modification often alters potency, formulation strategies are preferred.

Decision Matrix for Formulation
  • Salt Formation: Only effective if the pKa allows ionization at physiological pH. For 2-ABT (pKa ~4.5), salts like Mesylates or Tosylates are preferred over HCl to prevent the "common ion effect" in the stomach.

  • Cyclodextrins: The hydrophobic cavity of

    
    -Cyclodextrin (HP-
    
    
    
    -CD) accommodates the benzothiazole ring well. This is the "Gold Standard" for preclinical IV formulations.
  • Amorphous Solid Dispersions (ASD): Using polymers like HPMC-AS to disrupt the crystal lattice and maintain supersaturation.

Formulation_Logic Start 2-ABT Derivative Insoluble Check_pKa Check pKa Start->Check_pKa Basic Basic (pKa > 4) Check_pKa->Basic Neutral Neutral/Weak (pKa < 4) Check_pKa->Neutral Salt_Screen Salt Screening (Mesylate, Tosylate) Basic->Salt_Screen Check_LogP Check LogP Neutral->Check_LogP High_LogP LogP > 3 (Lipophilic) Check_LogP->High_LogP Mod_LogP LogP < 3 (Lattice Energy Issue) Check_LogP->Mod_LogP Lipid Lipid Formulation (SEDDS / Liposomes) High_LogP->Lipid CD_ASD Cyclodextrins or Solid Dispersion (ASD) Mod_LogP->CD_ASD

Caption: Strategic decision tree for selecting the optimal solubility enhancement technology based on pKa and LogP.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the saturation solubility of the 2-ABT derivative in various buffers.

  • Preparation: Weigh excess solid compound (~5-10 mg) into 4 mL glass vials.

  • Solvent Addition: Add 1 mL of media (pH 1.2, pH 4.5, pH 6.8, Water, and FaSSIF for biorelevance).

  • Equilibration: Cap vials and place in an orbital shaker incubator at 37°C for 24 to 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm or 280 nm).

    • Note: Check the pH of the filtrate at the end. If the compound is a salt, it may have altered the buffer pH.

Protocol B: Forced Degradation (ICH Q1A R2)

Objective: Validate the stability-indicating nature of your analytical method and identify degradation products.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N or 1 N HCl60°C, 1-24 hours5-20%
Base Hydrolysis 0.1 N or 1 N NaOH60°C, 1-24 hours5-20%
Oxidation 3% or 30% H2O2RT or 40°C, 1-24 hours5-20%
Thermal Solid state / Solution60°C - 80°C1-7 days
Photolysis UV/Vis (ICH Q1B)1.2 million lux hoursN/A

Critical Step: For the oxidative stress sample, ensure you quench the peroxide (e.g., with catalase or sodium bisulfite) before injecting into the HPLC to prevent on-column degradation.

References

  • BenchChem. (2025).[2][3] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Retrieved from

  • National Institutes of Health. (2025). 2-Aminobenzothiazole: PubChem Compound Summary. Retrieved from

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from

Sources

Exploratory

Strategic Synthesis of 2-Aminobenzothiazoles: From Classical Cyclization to Green Catalysis

Executive Summary: The Pharmacophore & The Challenge The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for drugs like Riluzole (ALS treatment) and a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & The Challenge

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for drugs like Riluzole (ALS treatment) and a versatile intermediate for azo dyes and corrosion inhibitors. Its planar, bicyclic nature allows for intercalation into DNA and specific binding to adenosine receptors and glutamate transporters.

For the drug development chemist, the synthetic challenge lies in the C–S bond formation . Classical methods rely on harsh oxidative cyclization (liquid bromine), which poses safety risks and regioselectivity issues. Modern approaches have shifted toward transition-metal-catalyzed C–H activation and green, metal-free oxidative couplings.

This guide analyzes three distinct synthetic pathways, evaluating them on atom economy , scalability , and environmental impact .

Strategic Reaction Landscape

The following decision matrix outlines the optimal synthetic route based on available starting materials and project constraints.

G Start Target: 2-Aminobenzothiazole Sub1 Precursor: Aryl Thiourea Start->Sub1 Sub2 Precursor: 2-Haloaniline + Isothiocyanate Start->Sub2 Method1 Method A: Hugerschhoff Reaction (Br2 / AcOH) Sub1->Method1 Traditional Method2 Method B: Green Oxidative Cyclization (I2 / O2 / Metal-Free) Sub1->Method2 Modern/Green Method3 Method C: Pd/Cu Catalyzed Cross-Coupling Sub2->Method3 C-H Activation Outcome1 High Yield, Toxic Reagents Best for: Small Scale / Robustness Method1->Outcome1 Outcome2 High Atom Economy, Eco-Friendly Best for: Process Chemistry Method2->Outcome2 Outcome3 High Regioselectivity Best for: Complex/Sensitive Substrates Method3->Outcome3

Figure 1: Synthetic decision matrix for 2-aminobenzothiazole selection.

Method A: The Classical Hugerschhoff Reaction

Mechanism: Electrophilic Aromatic Substitution (Ionic)

The Hugerschhoff reaction remains the benchmark for robustness. It involves the reaction of aryl thioureas with liquid bromine. The mechanism proceeds via the formation of a sulfenyl bromide intermediate, followed by an intramolecular Friedel-Crafts alkylation.

Critical Analysis
  • Pros: Extremely reliable; works on electron-rich and electron-neutral rings.

  • Cons: Requires stoichiometric liquid bromine (corrosive, toxic); generates HBr waste; often requires careful temperature control to prevent over-bromination of the aromatic ring.

Experimental Protocol (Self-Validating)

Standardized from Jordan et al. and recent modifications.

  • Thiourea Formation: Dissolve substituted aniline (10 mmol) in ethanol. Add ammonium thiocyanate (12 mmol) and conc. HCl (1.5 mL). Reflux for 2 hours. Pour into ice water, filter the precipitate (Aryl thiourea).

  • Cyclization: Suspend the aryl thiourea (5 mmol) in chloroform (20 mL) or glacial acetic acid.

  • Bromination: Cool to 0-5°C. Add bromine (5.5 mmol) in chloroform dropwise over 20 minutes. Validation: The reaction is exothermic; temperature spikes indicate active cyclization.

  • Workup: Reflux for 1 hour until HBr evolution ceases (test with litmus paper at condenser outlet). Remove solvent.[1]

  • Neutralization: Treat the residue with aqueous ammonia/sodium bisulfite to quench excess bromine and free the base. Recrystallize from ethanol.

Method B: Metal-Free Iodine-Catalyzed Oxidative Cyclization

Mechanism: Radical-Polar Crossover

To eliminate toxic bromine and heavy metals, recent work (e.g., J. Org. Chem, 2017) utilizes molecular iodine (


) as a catalyst and molecular oxygen (

) as the terminal oxidant.[2] This represents a "Green Chemistry" breakthrough.
Mechanistic Pathway

The reaction proceeds via an initial iodination of the sulfur to form an Ar-NH-C(=NH)-S-I intermediate. Homolytic cleavage or direct nucleophilic attack closes the ring. The HI produced is re-oxidized to


 by oxygen, closing the catalytic cycle.

Mechanism Step1 Aryl Thiourea Step2 S-Iodination (Intermediate A) Step1->Step2 + I2 (cat) Step3 Cyclization (C-S Bond Formation) Step2->Step3 Step4 Aromatization (-HI) Step3->Step4 Product 2-Aminobenzothiazole Step4->Product Cycle Regeneration: 2HI + 0.5 O2 -> I2 + H2O Step4->Cycle HI Release Cycle->Step1 I2 Recycle

Figure 2: Catalytic cycle of the Iodine/Oxygen mediated synthesis.

Experimental Protocol (Green)

Based on Xu et al., J. Org.[2] Chem.

  • Setup: Use a sealed tube or pressure vial equipped with an

    
     balloon.
    
  • Reagents: Combine aryl isothiocyanate (1.0 mmol) and amine (1.2 mmol) in chlorobenzene or DMSO (3 mL).

  • Catalyst: Add molecular Iodine (

    
    , 20 mol %).
    
  • Reaction: Stir at 100-120°C under

    
     atmosphere (1 atm) for 6-12 hours.
    
  • Validation: Reaction progress is monitored by TLC (disappearance of isothiocyanate). The color changes from dark purple (

    
    ) to pale yellow upon completion.
    
  • Purification: Wash with saturated

    
     (to remove trace iodine) and extract with ethyl acetate.
    

Method C: Pd/Cu Catalyzed C-H Functionalization

Mechanism: Intramolecular C–S Bond Formation via C–H Activation

For substrates where regioselectivity is critical (e.g., meta-substituted anilines), transition metal catalysis offers superior control. This method typically employs a Pd(II) catalyst with a Cu(I) co-oxidant to facilitate the intramolecular formation of the C-S bond from thiobenzanilides or thioureas.

Experimental Protocol

Adapted from Organic Letters (Pd-catalyzed).

  • Reagents: N-arylthiourea (0.5 mmol),

    
     (5-10 mol %), 
    
    
    
    (50 mol %), and tetrabutylammonium bromide (TBAB, 2 equiv).
  • Solvent: DMSO or DMF (polar aprotic solvents stabilize the metal complex).

  • Conditions: Heat to 100°C under air (or

    
     balloon) for 8 hours.
    
  • Why this works: The Pd inserts into the ortho-C-H bond (C-H activation), followed by coordination with Sulfur and reductive elimination to form the C-S bond. Copper re-oxidizes the Pd(0) to Pd(II).

Comparative Data Analysis

FeatureHugerschhoff (Method A)Iodine/Oxygen (Method B)Pd/Cu Catalysis (Method C)
Reagents

/


(cat) /


/

Atom Economy Low (Stoichiometric waste)High (Water is byproduct)Moderate (Ligands/Additives)
Toxicity High (Corrosive/Fumes)LowModerate (Heavy Metals)
Yield (Avg) 75 - 90%80 - 95%70 - 85%
Substrate Scope Sensitive to oxidationBroad, tolerates aminesExcellent for sterically hindered
Cost LowVery LowHigh

References

  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Journal of Organic Chemistry.

  • Xu, Y., et al. (2017).[2] "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions." The Journal of Organic Chemistry.

  • Inamoto, K., et al. (2008). "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C-H Functionalization/Intramolecular C-S Bond Formation Process." Organic Letters.

  • Li, X., et al. (2019). "Electrochemical Intramolecular Dehydrogenative C–S Bond Formation for the Synthesis of Benzothiazoles." Green Chemistry.

  • Broudic, N., et al. (2022). "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization." Molecules.

Sources

Foundational

Spectroscopic Characterization of 2-Amino-benzothiazole-6-carboxylic acid diethylamide: A Technical Guide

Introduction The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core, particularly at the 6-position, allows for the modulation of its physicochemical and pharmacological properties. This guide focuses on the spectroscopic characterization of a specific derivative, 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-Amino-benzothiazole-6-carboxylic acid diethylamide combines the core 2-aminobenzothiazole ring system with a diethylamide functional group at the 6-position. The presence of the aromatic protons, the amino group, and the flexible diethylamide chain will give rise to distinct signals in various spectroscopic analyses.

Caption: Predicted structure of 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms in 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons on the benzothiazole ring, the amino protons, and the protons of the diethylamide group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing diethylamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.2m3H
-NH₂~7.0br s2H
-N(CH₂CH₃)₂~3.4q4H
-N(CH₂CH₃)₂~1.2t6H

Predicted data is based on the analysis of 2-aminobenzothiazole and related structures. Solvent: DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the diethylamide group will be a key diagnostic peak, typically appearing in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~168
C-S (Benzothiazole)~165
Aromatic C115 - 155
-N(CH₂CH₃)₂~42
-N(CH₂CH₃)₂~14

Predicted data is based on the analysis of 2-aminobenzothiazole and related structures. Solvent: DMSO-d₆.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra. The 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-benzothiazole-6-carboxylic acid diethylamide will be dominated by characteristic absorption bands from the amino, amide, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, Broad
C=O Stretch (Amide)1630 - 1680Strong
C=N Stretch (Benzothiazole)~1540Medium
C-N Stretch (Amide)1200 - 1300Medium
C-S Stretch650 - 750Weak
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

For 2-Amino-benzothiazole-6-carboxylic acid diethylamide, Electrospray Ionization (ESI) is a suitable technique, which is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-benzothiazole-6-carboxylic acid diethylamide

IonPredicted m/z
Molecular FormulaC₁₂H₁₅N₃OS
Molecular Weight249.33
[M+H]⁺250.33
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Fragmentation cluster_fragmentation Predicted ESI-MS Fragmentation Parent [M+H]⁺ m/z = 250.33 Frag1 Loss of C₂H₅ m/z = 221.30 Parent->Frag1 - C₂H₅ Frag2 Loss of N(C₂H₅)₂ m/z = 177.22 Parent->Frag2 - N(C₂H₅)₂

Caption: A predicted fragmentation pathway for the target molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-benzothiazole-6-carboxylic acid diethylamide based on the analysis of its structural analogues. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. It is imperative to note that while these predictions are based on sound chemical principles, experimental verification is essential for unequivocal structural confirmation.

References

  • PubChem. (n.d.). 2-Aminobenzothiazole. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-benzothiazolecarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Louvain Drug Design and Discovery. (n.d.). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

This Application Note provides a validated, high-efficiency protocol for the synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide . The methodology prioritizes the Hugerschoff Reaction , a robust oxidative c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide .

The methodology prioritizes the Hugerschoff Reaction , a robust oxidative cyclization of aryl thioureas (formed in situ) using bromine. This route is selected for its convergence, avoiding the need for protecting groups often required if attempting amide coupling on the pre-formed benzothiazole core.

Abstract & Strategic Rationale

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core for anticonvulsants (e.g., Riluzole), antitumor agents, and imaging probes. The specific target, 2-Amino-benzothiazole-6-carboxylic acid diethylamide , combines this bioactive core with a solubilizing diethylamide moiety.

Synthetic Strategy: Instead of building the benzothiazole ring and then functionalizing the carboxylic acid (which risks side reactions at the nucleophilic 2-amino position), this protocol utilizes 4-Amino-N,N-diethylbenzamide as the starting material. The amide functionality is stable under the acidic oxidative conditions of the cyclization, allowing for a streamlined, one-pot transformation.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy, highlighting the efficiency of the direct cyclization route.

Retrosynthesis Target Target Molecule 2-Amino-6-diethylcarbamoylbenzothiazole Intermediate Intermediate Species (In-situ Aryl Thiourea) Target->Intermediate Oxidative Cyclization (C-S Bond Formation) Start Starting Material 4-Amino-N,N-diethylbenzamide Intermediate->Start Thiocyanation Reagents Reagents KSCN + Br2 / AcOH Reagents->Intermediate

Figure 1: Retrosynthetic strategy focusing on the Hugerschoff cyclization of the pre-functionalized amide precursor.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassSpecific Danger
Bromine (

)
Corrosive, Oxidizer, ToxicCauses severe skin burns and eye damage. Fatal if inhaled. High vapor pressure; handle with extreme care.
Potassium Thiocyanate (KSCN) HarmfulContact with acid releases toxic Hydrogen Cyanide (HCN) gas.
Glacial Acetic Acid Corrosive, FlammableCauses severe burns.
Ammonium Hydroxide Corrosive, IrritantReleases ammonia gas; causes burns.

Mitigation:

  • HCN Risk: Ensure the reaction vessel is vented to a scrubber (e.g., NaOH solution) to neutralize any potential HCN or

    
     fumes.
    
  • Bromine Handling: Use a pressure-equalizing addition funnel and wear double nitrile gloves or Viton gloves. Keep a saturated sodium thiosulfate solution nearby to neutralize spills.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol basis (Scalable to >100g)

ComponentMW ( g/mol )EquivalentsAmount
4-Amino-N,N-diethylbenzamide 192.261.01.92 g
Potassium Thiocyanate (KSCN) 97.184.03.89 g
Bromine (

)
159.811.050.54 mL (1.68 g)
Glacial Acetic Acid (AcOH) 60.05Solvent20 - 30 mL
Ammonium Hydroxide (25%) 35.05QuenchAs needed to pH 8
Step-by-Step Procedure
Phase 1: Precursor Dissolution & Thiocyanation
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber.

  • Dissolution: Charge the flask with 4-Amino-N,N-diethylbenzamide (1.92 g) and Glacial Acetic Acid (20 mL). Stir at Room Temperature (RT) until fully dissolved.

  • Salt Addition: Add Potassium Thiocyanate (KSCN) (3.89 g) in a single portion. The mixture may become a suspension; this is normal. Stir for 15 minutes at RT.[1]

Phase 2: Oxidative Cyclization (The Hugerschoff Step)
  • Cooling: Cool the reaction mixture to < 10°C using an ice/water bath. Note: Acetic acid freezes at 16°C; if the mixture solidifies, add a small amount of water (0.5 mL) or maintain temperature just above freezing point (10-12°C).

  • Bromine Addition: Dilute the Bromine (0.54 mL) in 5 mL of Glacial Acetic Acid. Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the Bromine solution dropwise over 30–45 minutes.

    • Observation: The color will transition from clear/white to yellow/orange.

    • Critical Parameter: Maintain internal temperature < 20°C during addition to prevent over-bromination or polymerization.

  • Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to RT and stir for 12–16 hours (overnight). A heavy precipitate (hydrobromide salt of the product) typically forms.

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water . The suspension will likely dissolve or become a fine slurry.

  • Neutralization: Slowly add 25% Ammonium Hydroxide (

    
    )  with vigorous stirring until the pH reaches 8–9 .
    
    • Caution: This is exothermic. Add base slowly to avoid "bumping."

    • Result: The free base of the target compound will precipitate as a solid (typically off-white to pale yellow).

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual inorganic salts (KBr, 
    
    
    
    ).
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (9:1) or pure Methanol .

    • Heat to reflux to dissolve.

    • Hot filter if insoluble particulates remain.

    • Cool slowly to 4°C to maximize crystal growth.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 4-Amino-N,N-diethylbenzamide + KSCN in AcOH Bromination Add Br2 / AcOH (Temp < 15°C) Start->Bromination Reaction Stir Overnight (Formation of Benzothiazole Core) Bromination->Reaction Quench Pour into Ice Water Neutralize with NH4OH to pH 8 Reaction->Quench Filtration Filter Precipitate Wash with Water Quench->Filtration Purification Recrystallize (EtOH/Water) Filtration->Purification Final Pure Product 2-Amino-6-diethylcarbamoylbenzothiazole Purification->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[2]

Analytical Validation

Upon isolation, the compound should be characterized to confirm identity and purity.

TechniqueExpected Signal / Characteristic
Appearance White to pale yellow crystalline solid.
Melting Point Expected range: 210°C – 215°C (Consistent with amide derivatives).

NMR
(DMSO-

)

7.9–8.0 (d, 1H, H-7), 7.6 (s, 1H, H-5), 7.3 (d, 1H, H-4), 7.5–7.7 (br s, 2H,

)
, 3.2–3.4 (q, 4H,

), 1.1 (t, 6H,

). Note: Aromatic protons will show characteristic 1,2,4-substitution pattern.
IR Spectroscopy

(

stretch),

(Amide

),

(Benzothiazole

).[3]
Mass Spectrometry

(Calc. for

).

Expert Insights & Troubleshooting

  • Temperature Control is Key: The Hugerschoff reaction is exothermic. If the temperature spikes during bromine addition, regioselectivity may decrease, leading to bromination of the benzene ring at the position ortho to the amine (position 3 of the starting aniline) rather than cyclization.

  • Stirring: The formation of the hydrobromide salt can create a thick slurry. Ensure your magnetic stirrer is powerful enough, or use an overhead mechanical stirrer for scales >10g.

  • Alternative Oxidants: If bromine handling is prohibited in your facility, Benzyltrimethylammonium tribromide is a solid, weighable alternative that releases bromine slowly in solution.

  • Color changes: The reaction mixture often turns dark orange/red initially due to excess bromine/thiocyanogen species. This should fade to yellow upon completion or quenching. If the color persists after overnight stirring, a small amount of sodium bisulfite in the workup will clear it.

References

  • Hugerschoff Reaction Mechanism & Scope

    • Original Method: Hugerschoff, A. (1903). "Über die Einwirkung von Halogenen auf Thioharnstoffe". Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.
    • Modern Application: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide". Journal of Organic Chemistry, 68(22), 8693-8696. Link

  • Synthesis of 2-Amino-6-substituted Benzothiazoles

    • Kumbhare, R. M., et al. (2009). "Synthesis and biological evaluation of some new 2-substituted benzothiazole derivatives". European Journal of Medicinal Chemistry, 44(8), 3347-3355.
    • Specific Precedent (Ester Analog): "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives". ACS Omega, 2020.[4] Link

  • Starting Material Data

    • PubChem Compound Summary for CID 458760: 4-Amino-N,N-diethylbenzamide . Link

Sources

Application

using 2-Amino-benzothiazole-6-carboxylic acid diethylamide in high-throughput screening

Application Note: Validating 2-Amino-benzothiazole-6-carboxylic acid diethylamide in High-Throughput Screening Abstract 2-Amino-benzothiazole-6-carboxylic acid diethylamide (ABCD) is a privileged scaffold frequently enco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating 2-Amino-benzothiazole-6-carboxylic acid diethylamide in High-Throughput Screening

Abstract

2-Amino-benzothiazole-6-carboxylic acid diethylamide (ABCD) is a privileged scaffold frequently encountered in small-molecule libraries used for High-Throughput Screening (HTS). While benzothiazole derivatives possess genuine pharmacological potential—ranging from kinase inhibition (e.g., BRAF, RAF) to amyloid fibril detection—they are also notorious "frequent hitters" or Pan-Assay Interference Compounds (PAINS). This Application Note provides a rigorous technical framework for researchers who identify ABCD as a hit. It details protocols for distinguishing between bona fide target modulation and reporter interference (specifically Firefly Luciferase inhibition and autofluorescence), ensuring data integrity in drug discovery campaigns.

Introduction & Mechanism of Action

The Benzothiazole Scaffold in HTS

The 2-aminobenzothiazole core is structurally similar to Firefly Luciferin and Riluzole . In HTS campaigns, particularly those utilizing Firefly Luciferase (FLuc) coupled reporters (e.g., CellTiter-Glo®, Kinase-Glo®), this specific derivative often appears as a hit.

  • Mechanism of Interference (False Positive): ABCD can act as a competitive inhibitor of Firefly Luciferase, binding to the D-Luciferin pocket. This suppresses the luminescent signal, which is often misinterpreted as inhibition of the upstream biological target (e.g., a kinase or protease).

  • Mechanism of Activity (True Positive): If validated, the diethylamide moiety at the C6 position directs activity towards specific ATP-binding pockets (Kinases) or beta-sheet rich aggregates (Amyloids), acting similarly to Thioflavin T.

Structural Logic
  • Core: Benzothiazole ring (Fluorescent, planar).

  • C2-Amine: Hydrogen bond donor/acceptor; critical for ATP hinge binding in kinases.

  • C6-Diethylamide: Solubilizing group that modulates lipophilicity (LogP ~2.3) and steric fit within enzyme active sites.

Experimental Workflows (Graphviz)

The following diagram illustrates the critical decision tree for validating ABCD hits.

HTS_Validation_Workflow Start HTS Primary Screen Hit (Compound: ABCD) Step1 Step 1: Dose-Response (IC50) Start->Step1 Step2 Step 2: Optical Interference Scan (Autofluorescence) Step1->Step2 Step3 Step 3: Orthogonal Counter-Screen (Luciferase Inhibition Assay) Step2->Step3 Decision Data Analysis & Triage Step3->Decision Outcome1 Artifact: FLuc Inhibitor (Discard) Decision->Outcome1 Inhibits purified FLuc Outcome2 Artifact: Fluorescent (Discard) Decision->Outcome2 Fluoresces at emission Outcome3 Valid Hit: Target Modulator (Proceed to SAR) Decision->Outcome3 Clean in counter-screens

Figure 1: Critical path for validating benzothiazole hits in HTS campaigns.

Detailed Protocols

Stock Solution Preparation

Benzothiazoles are hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes light scattering (another false positive source).

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • QC: Verify solubility by measuring absorbance at 600 nm. An OD600 > 0.05 indicates precipitation.

Protocol A: Firefly Luciferase Counter-Screen

Objective: Determine if ABCD is inhibiting the reporter enzyme rather than the biological target.

Materials:

  • Recombinant Firefly Luciferase (10 nM in buffer).

  • D-Luciferin (10 µM).

  • ATP (10 µM).

  • Detection Buffer: 50 mM Tris-Acetate pH 7.8, 10 mM Mg-Acetate.

Procedure:

  • Dispense: Add 5 µL of ABCD (titration: 100 µM to 1 nM) to a white 384-well plate.

  • Enzyme Addition: Add 10 µL of Purified FLuc enzyme solution. Incubate 10 min at RT.

  • Substrate Injection: Add 10 µL of Substrate Mix (ATP + Luciferin).

  • Read: Measure Luminescence immediately (Integration time: 0.5s).

Data Interpretation:

  • If the IC50 against Purified FLuc is similar (< 3-fold shift) to the IC50 in your primary biological screen, the compound is a false positive reporter inhibitor.

Protocol B: Autofluorescence Scan

Objective: Benzothiazoles are fluorophores. If your primary assay uses fluorescence intensity (e.g., GFP, FITC), ABCD may interfere.

Procedure:

  • Dilution: Prepare 10 µM ABCD in assay buffer.

  • Scan: Perform a spectral scan (Ex: 300–500 nm; Em: 350–600 nm).

  • Analysis: Check for emission overlap with your assay's fluorophore.

    • Note: 2-amino-benzothiazoles typically emit in the blue/cyan region (400–450 nm). If your assay uses Coumarin or Hoechst, interference is highly likely.

Data Presentation & Analysis

When evaluating ABCD, organize your data to highlight the "Assay Signal Window" (Z').

Table 1: Validation Metrics for ABCD (Example Data)

ParameterPrimary Screen (Kinase)Counter Screen (FLuc)Interpretation
IC50 1.2 µM> 50 µMValid Hit (Target specific)
IC50 1.2 µM1.5 µMFalse Positive (Reporter Inhibitor)
Hill Slope 1.00.8–1.2Standard binding isotherm
Max Inhibition 100%100%Complete suppression of signal

Mechanism of Interference Diagram

Understanding why ABCD fails is as important as knowing if it fails.

Mechanism cluster_0 Interference Mechanism Luciferin D-Luciferin (Substrate) FLuc Firefly Luciferase (Enzyme) Luciferin->FLuc Binds ABCD ABCD (Inhibitor) ABCD->Luciferin Blocks Binding ABCD->FLuc Competes (Active Site) Light Light Signal (Readout) FLuc->Light Catalysis

Figure 2: Competitive inhibition mechanism where ABCD mimics D-Luciferin, suppressing the reporter signal.

Troubleshooting & Optimization

  • Shift the Reporter: If ABCD is a validated FLuc inhibitor but you must screen this chemical series, switch to Renilla Luciferase or a NanoLuc system. Benzothiazoles rarely cross-react with these structurally distinct luciferases.

  • Red-Shifted Assays: Use assay readouts > 600 nm (e.g., Alexa Fluor 647) to avoid the native blue fluorescence of the benzothiazole core.

  • Detergent Addition: Add 0.01% Triton X-100 to assay buffers to prevent colloidal aggregation, a common issue with planar aromatic scaffolds like ABCD.

References

  • Auld, D. S., et al. (2008).[1] "Characterization of Chemical Libraries for Luciferase Inhibitory Activity." Journal of Medicinal Chemistry. A foundational text identifying benzothiazoles as frequent luciferase inhibitors.

  • Thorne, N., et al. (2012). "Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Insights, and Applications." Chemistry & Biology. Details the mechanism of benzothiazole competition with D-Luciferin.

  • PubChem Compound Summary. (2023). "2-Amino-benzothiazole-6-carboxylic acid diethylamide (CID 1326265)."

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

Sources

Method

Application Note: A Methodological Guide to Characterizing 2-Amino-benzothiazole-6-carboxylic acid diethylamide as a Putative Kinase Inhibitor

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important target classes for modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important target classes for modern drug discovery. The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming the core of potent inhibitors for a variety of kinases.[1][2] This application note presents a comprehensive, field-proven guide for researchers to characterize novel derivatives of this scaffold, using 2-Amino-benzothiazole-6-carboxylic acid diethylamide as a working example. We provide an integrated set of detailed protocols, from initial in vitro biochemical assays to determine direct enzyme inhibition, to cell-based functional assays for assessing cytotoxic activity. The causality behind experimental choices is emphasized, and workflows are designed to be self-validating through the inclusion of appropriate controls. This guide is intended for researchers in drug discovery, chemical biology, and oncology, providing a robust framework for evaluating the therapeutic potential of new chemical entities targeting the human kinome.

Introduction: The 2-Aminobenzothiazole Scaffold

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern oncology research. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In cancer, aberrant kinase activity can drive uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, small molecules that can block the ATP-binding site or allosterically modulate kinase activity are of immense therapeutic value.

The 2-aminobenzothiazole core is a heterocyclic motif that has consistently yielded potent inhibitors against various kinase families.[3] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Lymphocyte-specific protein tyrosine kinase (Lck).[4][5] This document outlines the experimental workflow to characterize a novel derivative, 2-Amino-benzothiazole-6-carboxylic acid diethylamide (hereafter referred to as ABT-6D ), as a putative kinase inhibitor.

Physicochemical Properties and Synthesis Outline

The parent compound, 2-Amino-1,3-benzothiazole-6-carboxylic acid, serves as the key intermediate. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S
CAS Number 93-85-6
Molecular Weight 194.21 g/mol [6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 5[6]

The synthesis of ABT-6D can be achieved via a two-step process. First, the 2-aminobenzothiazole-6-carboxylic acid intermediate is synthesized from 4-aminobenzoic acid and sodium thiocyanate in the presence of bromine.[7] The second step involves a standard amide coupling reaction between the carboxylic acid group of the intermediate and diethylamine, typically using a coupling agent such as HATU or EDC/HOBt, to yield the final diethylamide product.

Part I: In Vitro Biochemical Characterization

The first critical step is to determine if ABT-6D directly inhibits the enzymatic activity of purified kinases in a cell-free system. This approach confirms target engagement without the complexities of cell permeability, metabolism, or off-target cellular effects.

Principle of In Vitro Kinase Assays

The most robust and widely used kinase assays monitor the conversion of ATP to ADP, the universal byproduct of the phosphotransferase reaction.[8] Assays that directly quantify ADP production are considered a best practice because they are universal (applicable to any kinase), less prone to compound interference, and can be run continuously to monitor reaction kinetics.[9] The protocol below is based on a luminescence-based ADP detection method (e.g., ADP-Glo™ Kinase Assay).

Experimental Workflow: Biochemical IC₅₀ Determination

The overall process involves preparing the compound, setting up the kinase reaction with varying concentrations of the inhibitor, and measuring the resulting enzyme activity to determine the potency.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_read Detection & Analysis A Compound ABT-6D Stock Solution (DMSO) B 10-Point, 3-fold Serial Dilution A->B D Add Compound Dilutions (including DMSO control) B->D C Dispense Kinase, Substrate, & ATP to 384-well Plate C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Add ADP Detection Reagent E->F G Incubate & Read Luminescence F->G H Data Normalization G->H I Non-linear Regression (Sigmoidal Curve Fit) H->I J IC50 Value I->J

Caption: Workflow for determining the biochemical IC₅₀ of ABT-6D.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ABT-6D against a panel of selected kinases (e.g., CDK2, PI3Kα, Lck).

Causality and Rationale: The selection of kinases should be based on prior knowledge of the 2-aminobenzothiazole scaffold.[4][5] The ATP concentration is set at or near the Michaelis constant (Kₘ) for each specific kinase. This is a critical parameter; using an ATP concentration far above the Kₘ will make competitive inhibitors appear less potent, leading to artificially high IC₅₀ values and incomparable data.[8][10]

Materials:

  • Recombinant human kinases (e.g., CDK2/CycA, PI3Kα, Lck)

  • Kinase-specific peptide or protein substrates

  • Adenosine-5'-triphosphate (ATP), high purity

  • ABT-6D compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or liquid handling system

  • Plate-based luminometer

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of ABT-6D in 100% DMSO. b. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 5 nM final assay concentration). c. Include a DMSO-only control, which will represent 100% kinase activity.

  • Kinase Reaction Setup (20 µL total volume): a. In each well of a 384-well plate, add 5 µL of a 4X solution of the kinase and its corresponding substrate in kinase assay buffer. b. Add 10 µL of 2X ATP solution. The concentration should be optimized to be near the Kₘ of the target kinase. c. To initiate the reaction, add 5 µL of the appropriate ABT-6D dilution (or DMSO control). The final DMSO concentration in all wells should be constant and ideally ≤1%.

  • Reaction and Detection: a. Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range, where less than 20% of the ATP is consumed.[8] b. Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step simultaneously stops the reaction and depletes all remaining ATP. c. Add 40 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis and Interpretation
  • Normalization: The raw luminescence data (RLU) is normalized to express kinase activity as a percentage of the control.

    • 0% Activity Control (Background): Wells with no kinase.

    • 100% Activity Control: Wells with kinase + DMSO only.

    • Calculation: Percent Inhibition = 100 * (1 - [(RLU_sample - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase)])

  • IC₅₀ Calculation: Plot the Percent Inhibition against the logarithm of the ABT-6D concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[11] The IC₅₀ is the concentration of ABT-6D that produces 50% inhibition of kinase activity.

Hypothetical Data Summary:

Kinase TargetIC₅₀ (nM)Hill Slope
CDK2/CycA15.41.10.992
PI3Kα89.20.90.985
Lck250.71.00.979
VEGFR2>10,000N/AN/A

Part II: Cell-Based Functional Characterization

After confirming direct biochemical inhibition, the next logical step is to assess whether ABT-6D can exert a functional effect in a living system. Cell-based assays determine if the compound is cell-permeable and can engage its target in a complex cellular environment to produce a desired outcome, such as inhibiting cancer cell proliferation.

Principle of the MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in this signal upon treatment with ABT-6D indicates either cytotoxicity or a halt in proliferation.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Based on the known targets of the 2-aminobenzothiazole scaffold, ABT-6D could potentially inhibit pathways crucial for cancer cell survival, such as the PI3K/AKT/mTOR pathway.[4]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor ABT-6D Inhibitor->PI3K

Caption: Simplified PI3K/AKT pathway, a potential target for ABT-6D.

Protocol 2: MTT Cell Viability Assay

Objective: To determine the concentration of ABT-6D that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Causality and Rationale: This assay provides a holistic view of the compound's effect. A positive result (i.e., a low GI₅₀ value) indicates that the compound is not only active against its purified target but is also bioavailable to the cell and can disrupt downstream pathways essential for survival and growth. We use a human breast cancer cell line (e.g., MCF-7) as it is a well-characterized model in which kinases like PI3K and CDKs are often dysregulated.[4]

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin)

  • ABT-6D compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile, clear 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count MCF-7 cells that are in a logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. c. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of ABT-6D in complete growth medium. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of ABT-6D (or medium with DMSO as a vehicle control). c. Incubate the cells with the compound for 72 hours.

  • MTT Addition and Solubilization: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Normalization: The absorbance values are converted to percent viability relative to the vehicle-treated control cells.

    • Calculation: Percent Viability = 100 * (Absorbance_sample / Absorbance_vehicle_control)

  • GI₅₀ Calculation: Plot the Percent Viability against the logarithm of the ABT-6D concentration. Use non-linear regression to fit a sigmoidal dose-response curve. The GI₅₀ is the concentration that causes 50% reduction in cell viability.

Hypothetical Data Summary:

Cell LineGI₅₀ (µM)Hill Slope
MCF-7 (Breast Cancer)0.451.20.995
HCT116 (Colon Cancer)0.921.00.989
MRC-5 (Normal Fibroblast)33.111.10.991

A higher GI₅₀ value in a normal cell line like MRC-5 compared to cancer cell lines would suggest a favorable therapeutic window.[4]

Summary and Forward Outlook

This application note provides a validated, two-part framework for the initial characterization of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (ABT-6D ) as a kinase inhibitor. The workflow begins with precise, cell-free biochemical assays to confirm direct target inhibition and determine potency (IC₅₀), followed by cell-based viability assays to establish functional efficacy and antiproliferative potential (GI₅₀). By integrating these methodologies, researchers can efficiently generate the foundational data required to build a compelling case for a novel compound.

Successful identification of a potent and cell-active compound like ABT-6D would warrant progression to more advanced studies, including:

  • Broad-panel Kinase Selectivity Screening: Profiling against a large panel (>400) of kinases to understand its selectivity profile and identify potential off-targets.

  • Mechanism of Action Studies: Cellular assays to confirm target engagement (e.g., Western blot for downstream substrate phosphorylation) and elucidate the mode of cell death (e.g., cell cycle analysis, apoptosis assays).

  • Pharmacokinetic (ADME) Profiling: In vitro and in vivo studies to assess the drug-like properties of the compound.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in animal models.

This structured approach ensures that experimental choices are rational and that the resulting data is robust, reproducible, and directly relevant to the goals of a modern kinase inhibitor drug discovery program.

References

  • ResearchGate. (n.d.). Steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative. Retrieved from [Link]

  • Goergens, C., et al. (2022). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Center for Biotechnology Information. Retrieved from [Link]

  • Yar, M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Retrieved from [Link]

  • Carradori, S., et al. (2016). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Löwik, D. W. P. M., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Sci-Hub. Retrieved from [Link]

  • Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. PubMed. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2024). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]

  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Executive Summary & Scientific Context This protocol details a robust, validated LC-MS/MS methodology for the quantification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (hereafter referred to as ABCA-DEA ). T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This protocol details a robust, validated LC-MS/MS methodology for the quantification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (hereafter referred to as ABCA-DEA ). This compound belongs to the aminobenzothiazole class, a scaffold frequently utilized in medicinal chemistry for its potential as a kinase inhibitor, adenosine receptor antagonist, and glutamate release inhibitor (structurally analogous to Riluzole).

Challenge: The quantification of ABCA-DEA presents specific challenges due to the basicity of the 2-amino-thiazole core and the moderate lipophilicity introduced by the diethylamide moiety. Solution: This method utilizes Positive Electrospray Ionization (ESI+) to exploit the high proton affinity of the thiazole nitrogen. We employ a C18 Reverse-Phase separation with acidic mobile phases to ensure stable ionization and sharp peak shapes, mitigating the peak tailing often observed with aminobenzothiazoles.

Experimental Methodology

Chemical Reference Standards
  • Target Analyte: 2-Amino-benzothiazole-6-carboxylic acid diethylamide (C₁₂H₁₅N₃OS, MW: 249.33 Da).[1]

  • Internal Standard (IS): Riluzole (2-Amino-6-(trifluoromethoxy)benzothiazole) is recommended due to its structural similarity (benzothiazole core) and commercial availability. Alternatively, a deuterated analog (ABCA-DEA-d10) is ideal if custom synthesis is feasible.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is selected for its high throughput and ability to recover the moderately polar analyte without the pH-dependent recovery issues sometimes seen in Liquid-Liquid Extraction (LLE) for amphoteric compounds.

Protocol:

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Riluzole in 50:50 MeOH:H₂O).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The formic acid in the precipitation solvent disrupts protein binding and ensures the analyte remains protonated/soluble.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Milli-Q water.

    • Dilution Step: Diluting the organic supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).

    • Why: These columns offer high efficiency and stability at basic pH, though we run at acidic pH here. The C18 phase provides sufficient retention for the diethylamide tail.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load Sample
3.00 95 Linear Gradient
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | Stop |

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode.

  • Mechanism: Protonation occurs readily at the N-3 position of the thiazole ring or the exocyclic amine.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Assignment
ABCA-DEA 250.1 150.0 2550Loss of -CON(Et)₂ (Quantifier)
ABCA-DEA 250.1 178.1 2050Loss of -N(Et)₂ (Qualifier)
Riluzole (IS) 235.0 138.0 3050Loss of -OCF₃ group

Note: Collision Energies (CE) are indicative and must be optimized on the specific instrument (e.g., Sciex Triple Quad 6500+ or Thermo Altis).

Visualized Workflows

Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data generation, highlighting the "Dilute-and-Shoot" logic embedded in the PPT step.

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Riluzole) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Denaturation Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Phase Sep Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Supernatant LC UHPLC Separation (C18 Column) Dilution->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Integration

Caption: Step-by-step bioanalytical workflow emphasizing the critical dilution step to maintain peak shape.

Fragmentation Pathway (Mechanistic Logic)

Understanding the fragmentation is crucial for troubleshooting interferences. The primary fragmentation involves the cleavage of the amide side chain.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 250.1 Frag1 Product Ion A (Quant) m/z 150.0 (2-aminobenzothiazole core) Precursor->Frag1 Amide Cleavage Frag2 Product Ion B (Qual) m/z 178.1 (Acylium Ion) Precursor->Frag2 Amide N-C Cleavage Neutral1 Neutral Loss -CON(C2H5)2 (100 Da) Frag1->Neutral1 Neutral2 Neutral Loss -HN(C2H5)2 (72 Da) Frag2->Neutral2

Caption: Proposed ESI+ fragmentation pathway showing the origin of Quantifier and Qualifier ions.

Validation Parameters (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:

ParameterAcceptance CriteriaExperimental Approach
Linearity r² > 0.998-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Weighting: 1/x².[2]
Accuracy ±15% (±20% at LLOQ)QC samples at Low, Mid, and High concentrations (n=5).
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day repeatability.
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.
Recovery Consistent (>50% preferred)Compare pre-extraction spike vs. post-extraction spike.
Carryover < 20% of LLOQInject blank after ULOQ (Upper Limit of Quantification).

Senior Scientist Troubleshooting Tips

  • Peak Tailing: Aminobenzothiazoles are notorious for interacting with free silanols on silica columns.

    • Fix: If tailing occurs, increase the Ammonium Formate concentration in the mobile phase to 5-10 mM to mask silanols, or switch to a "Polar Embedded" column (e.g., Waters Acquity BEH Shield RP18).

  • Sensitivity Issues: If the LLOQ (Lower Limit of Quantification) is insufficient (< 1 ng/mL needed):

    • Fix: Switch sample prep to Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate the supernatant and reconstitute in 20% Acetonitrile. This concentrates the sample and removes phospholipids that suppress ionization.

  • Carryover: The diethylamide group can be "sticky" in plastic tubing.

    • Fix: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem Compound Summary. (2023). 2-Amino-benzothiazole-6-carboxylic acid diethylamide (CAS 333434-07-4).[1][3][4][5] National Center for Biotechnology Information. [Link]

  • Singh, S. et al. (2013). Benzothiazole: A privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context for benzothiazole fragmentation patterns). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Welcome to the technical support center for the purification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and aim to ensure both high purity and yield.

I. Understanding the Molecule: Key Purification Considerations

2-Amino-benzothiazole-6-carboxylic acid diethylamide possesses three key functional groups that dictate its purification strategy:

  • The Aromatic 2-Amino Group: This group is basic (a weak base) and is the primary cause of many purification challenges, particularly in chromatography. It can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential degradation.[1]

  • The Benzothiazole Core: A rigid, heterocyclic system that contributes to the molecule's overall crystallinity and potential for π-π stacking interactions.

  • The Diethylamide Group: This group significantly influences the molecule's solubility, making it more soluble in a range of organic solvents compared to its carboxylic acid precursor.

A successful purification strategy must account for the interplay of these features.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 2-Amino-benzothiazole-6-carboxylic acid diethylamide.

Q1: My crude product is a dark, oily residue. What is the best first step for purification?

A1: For a crude product that is oily or contains significant colored impurities, a multi-step approach is recommended. Avoid direct chromatography as this can contaminate the column and lead to poor separation.

  • Step 1: Acid-Base Workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic 2-amino group, potentially leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to deprotonate your compound and extract it back into an organic solvent.[2] This is an effective way to remove many non-basic organic impurities.

  • Step 2: Treatment with Activated Carbon. If the product remains colored after the workup, this often indicates the presence of persistent, high molecular weight colored impurities. Dissolving the product in a hot solvent (e.g., ethanol) and treating it with a small amount of activated carbon (Norit) can be very effective.[3] The carbon adsorbs the colored impurities, and can be removed by hot filtration.

  • Step 3: Recrystallization. After the initial cleanup, recrystallization is an excellent technique for bulk purification.

Q2: What solvent systems are recommended for the recrystallization of 2-Amino-benzothiazole-6-carboxylic acid diethylamide?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the diethylamide group, a range of polar and non-polar solvents should be tested.

Solvent SystemRationale
Ethanol/WaterA classic choice for many aromatic compounds. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool.[3]
Acetone/HexaneAcetone is a good solvent for many polar compounds, and hexane acts as an anti-solvent to induce crystallization.
Ethyl Acetate/HexaneSimilar to the acetone/hexane system, this provides a good polarity range for inducing crystallization of moderately polar compounds.
IsopropanolA single solvent system that can be effective if the solubility profile is appropriate.

Pro-Tip: Always start with a small amount of material to screen for the best solvent system before committing your entire batch.

Q3: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?

A3: Streaking on a silica TLC plate is a classic sign of a strong interaction between your basic amine and the acidic silanol groups on the silica surface.[1] To resolve this, you need to neutralize this interaction.

  • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a volatile base into your eluent. Common choices include:

    • 0.5-1% Triethylamine (TEA)

    • 0.5-1% Ammonia solution (in methanol)

  • This modifier will compete with your compound for the acidic sites on the silica, allowing it to travel up the plate more cleanly and result in well-defined spots.[1]

III. Troubleshooting Guide for Column Chromatography

Column chromatography is often necessary to achieve high purity, but it can be challenging for this class of compounds.

Problem 1: Poor Separation and Broad Peaks During Silica Gel Chromatography

  • Cause: As with TLC, the interaction between the basic 2-amino group and acidic silica gel is the likely culprit. This leads to peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band.

  • Solution Workflow:

    • Mobile Phase Modification: The first and easiest solution is to add a basic modifier like triethylamine (0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] This will significantly reduce peak tailing.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself may be the issue.

      • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[4]

      • Deactivated Silica: You can prepare a less acidic silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.

      • Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be a powerful alternative.

Problem 2: Low or No Recovery of the Compound from the Column

  • Cause: Your compound may be irreversibly binding to the silica gel, or it may be degrading on the acidic stationary phase.[4]

  • Troubleshooting Steps:

    • Flush the Column: Try flushing the column with a much more polar, base-modified eluent (e.g., 10% Methanol in DCM with 1% TEA). This may be enough to elute the bound compound.

    • Avoid Silica Gel: For future purification attempts, opt for a less acidic stationary phase like neutral alumina from the start.

    • Consider Compound Stability: Run a small-scale test by dissolving your compound in a slurry of silica gel and your chosen eluent. Stir for a few hours, then filter and analyze the solution by TLC or LC-MS to check for degradation.

Problem 3: The Purified Fractions are Still Colored

  • Cause: The colored impurity may have a similar polarity to your product, causing it to co-elute.

  • Solutions:

    • Pre-Column Treatment: As mentioned in the FAQs, treat the crude material with activated carbon before chromatography to remove the bulk of colored impurities.[3]

    • Recrystallization: After column chromatography, recrystallizing the combined, evaporated fractions is an excellent final polishing step to remove trace impurities and can often leave color behind in the mother liquor.

    • Optimize Chromatography: Try a different solvent system or stationary phase to improve the separation between your product and the colored impurity.

IV. Experimental Workflows & Diagrams

General Purification Workflow

This diagram outlines a comprehensive strategy for purifying 2-Amino-benzothiazole-6-carboxylic acid diethylamide, from initial workup to the final pure compound.

A Crude Product BB BB A->BB B Acid-Base Workup C Check for Color D Activated Carbon Treatment C->D Yes E Recrystallization Screening C->E No D->E F Column Chromatography E->F Purity insufficient H Bulk Recrystallization E->H G Pure Compound F->G H->G BB->C

Caption: General purification workflow for the target compound.

Troubleshooting Column Chromatography

This decision tree illustrates the logical steps to take when encountering issues with column chromatography.

Start Problem with Column Chromatography Issue What is the issue? Start->Issue Tailing Peak Tailing / Broadening Issue->Tailing Poor Separation Recovery Low Recovery Issue->Recovery Low Yield AddBase Add 1% TEA to Eluent Tailing->AddBase FlushColumn Flush with Polar/Basic Eluent Recovery->FlushColumn CheckSuccess Successful? AddBase->CheckSuccess UseAlumina Use Neutral Alumina CheckSuccess->UseAlumina No End Problem Solved CheckSuccess->End Yes UseAlumina->End FlushColumn->UseAlumina

Caption: Decision tree for troubleshooting chromatography issues.

V. References

  • U.S. Patent 4,363,913A, "Preparation of 2-aminobenzothiazoles," Google Patents.

  • "How do I purify ionizable organic amine compounds using flash column chromatography?", Biotage, 2023.

  • "Benzothiazole, 2-amino-6-methyl-," Organic Syntheses Procedure.

  • "Workup: Amines," University of Rochester, Department of Chemistry.

  • "Troubleshooting guide for the synthesis of benzothiazole derivatives," Benchchem.

Sources

Optimization

scaling up the synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Technical Guide: Scale-Up Synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide Target Molecule: 2-Amino-N,N-diethylbenzo[d]thiazole-6-carboxamide (CAS: 333434-07-4) Primary Application: Pharmaceutical Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scale-Up Synthesis of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Target Molecule: 2-Amino-N,N-diethylbenzo[d]thiazole-6-carboxamide (CAS: 333434-07-4) Primary Application: Pharmaceutical Intermediate / Bioactive Scaffold Document Type: Technical Support & Troubleshooting Guide Version: 1.0[1]

Executive Summary

This guide addresses the process chemistry and scale-up challenges for synthesizing 2-Amino-benzothiazole-6-carboxylic acid diethylamide . While various routes exist, the most robust protocol for kilogram-scale production relies on the Hugershoff Reaction of 4-aminobenzoic acid (or its ester), followed by amide coupling.[1] This "Two-Stage" approach allows for the isolation of the stable 6-carboxylic acid intermediate, ensuring high regioisomeric purity before the final amidation.

Part 1: Synthetic Pathway & Workflow

The recommended scale-up route prioritizes safety and purification efficiency over step count.

Route:

  • Cyclization: Oxidative cyclization of 4-aminobenzoic acid (or methyl 4-aminobenzoate) using Potassium Thiocyanate (KSCN) and Bromine (

    
    ).[1]
    
  • Activation: Conversion of the intermediate acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with Diethylamine (

    
    ).[1]
    

SynthesisWorkflow Start 4-Aminobenzoic Acid (PABA) Reagents1 KSCN, Br2 AcOH, <10°C Start->Reagents1 Inter1 Intermediate 1: 2-Amino-6-carboxybenzothiazole Reagents1->Inter1 Hugershoff Cyclization Reagents2 SOCl2 Reflux Inter1->Reagents2 Inter2 Intermediate 2: Acid Chloride HCl Salt Reagents2->Inter2 Activation Reagents3 Diethylamine THF/DCM, Base Inter2->Reagents3 Product Target: 2-Amino-N,N-diethyl- benzothiazole-6-carboxamide Reagents3->Product Amidation

Figure 1: Recommended synthetic workflow for scale-up, isolating the stable acid intermediate to control regiochemistry.

Part 2: Troubleshooting & FAQs

Phase 1: The Hugershoff Cyclization (Formation of Benzothiazole Core)[1]

Q1: The reaction mixture turned into a solid block during Bromine addition. How do I prevent this? A: This is a mass transfer issue common in scale-up.[1]

  • Cause: The intermediate thiourea or the final hydrobromide salt precipitates rapidly in glacial acetic acid.[1]

  • Solution:

    • Dilution: Increase solvent volume to 10-15 volumes of Acetic Acid relative to the substrate.[1]

    • Temperature: Ensure the reaction is kept between 0–10°C during addition. Higher temperatures accelerate precipitation and exotherms.[1]

    • Mechanical Stirring: Use an overhead stirrer with a high-torque impeller (e.g., anchor or helical ribbon) rather than a magnetic bar.[1]

Q2: We are observing low yields (<40%) and significant tar formation. A: Tar formation usually indicates "runaway" oxidation or thermal degradation.[1]

  • Check Oxidant Stoichiometry: Ensure Bromine is added dropwise and strictly controlled (1.0–1.05 equivalents). Excess bromine causes oxidative polymerization of the aniline.[1]

  • Temperature Spike: The reaction is highly exothermic.[1] If the internal temperature exceeds 20°C during addition, regioselectivity drops and tars form.[1]

  • Quench Protocol: Do not let the reaction sit overnight in the acidic brominated state. Quench with water, adjust pH to ~8 with Ammonium Hydroxide (

    
    ) to precipitate the free base, and filter immediately.[1]
    

Q3: How do we remove the inorganic salts (KBr, KCl) efficiently? A: The product (2-amino-6-carboxybenzothiazole) is amphoteric but poorly soluble in water at neutral pH.[1]

  • Protocol: After the reaction, pour the acetic acid mixture into ice water. The product and salts will precipitate.[1]

  • Purification: Filter the solids. Resuspend the wet cake in hot water (

    
    ) and stir for 30 minutes. Filter hot. The inorganic salts will dissolve in the mother liquor, while the organic product remains on the filter.[1]
    
Phase 2: Activation & Amidation

Q4: The acid chloride step with Thionyl Chloride (


) is yielding a sticky gum. 
A:  The 2-amino group can react with 

to form sulfinylamines (

), which complicates isolation.[1]
  • Corrective Action: Do not isolate the free acid chloride.

  • Process: Reflux the acid in neat

    
     (or with catalytic DMF in Toluene) until clear. Evaporate excess 
    
    
    
    strictly under vacuum. Immediately re-dissolve the residue in dry DCM or THF and proceed to the amidation step.[1]
  • Alternative: If the gum persists, consider protecting the 2-amine as an acetamide (

    
    ) before activation, though this adds two steps (protection/deprotection).
    

Q5: We see unreacted acid chloride and low conversion to the diethylamide. A: Diethylamine is volatile and can be consumed by the HCl generated.[1]

  • Stoichiometry: Use at least 2.5 equivalents of diethylamine (1 eq as nucleophile, 1+ eq as HCl scavenger) or use a non-nucleophilic base like Triethylamine (TEA) or DIPEA.

  • Temperature: Perform the addition at 0°C to prevent diethylamine evaporation, then warm to room temperature.

Part 3: Critical Analytical Parameters

ParameterSpecificationMethodReason
Appearance Off-white to pale yellow powderVisualDark color indicates oxidation/tar.[1]
HPLC Purity > 98.0%Reverse Phase (C18)Regioisomers (4- or 5-substituted) are difficult to remove later.[1]
Residual Bromine < 10 ppmIon ChromatographySafety/Toxicity in final handling.[1]
Water Content < 0.5%Karl FischerMoisture kills the Acid Chloride intermediate.[1]

Part 4: Detailed Experimental Protocol (100g Scale)

Step 1: Synthesis of 2-Amino-benzothiazole-6-carboxylic acid

  • Charge a 2L reactor with 4-Aminobenzoic Acid (100 g, 0.73 mol) and Potassium Thiocyanate (142 g, 1.46 mol) in Glacial Acetic Acid (1000 mL).

  • Cool the suspension to 5–10°C using a chiller.

  • Add Bromine (116 g, 37.5 mL, 0.73 mol) dissolved in Acetic Acid (100 mL) dropwise over 2 hours. Maintain internal temp < 15°C.

  • Stir at room temperature for 4 hours. The mixture will thicken (yellow/orange slurry).

  • Quench by pouring into Ice Water (2 L).

  • Neutralize with Ammonium Hydroxide (25%) to pH 6–7.

  • Filter the precipitate. Wash with Water (3 x 500 mL).[1]

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: ~60–70% (White/Pale Yellow solid).[1]

Step 2: Synthesis of Diethylamide Target

  • Suspend the dried Acid (50 g, 0.26 mol) in Thionyl Chloride (150 mL). Add 2 drops of DMF.[1]

  • Reflux for 2–3 hours until gas evolution ceases and the solution clarifies (or solids change form).

  • Concentrate under reduced pressure to remove

    
    .
    
  • Dissolve the residue in dry DCM (500 mL).

  • Cool to 0°C.

  • Add Diethylamine (57 g, 0.78 mol) dropwise. Exothermic reaction.[1]

  • Stir at Room Temp for 2 hours.

  • Wash with Water, 1M HCl (to remove excess amine), and Brine.

  • Dry (MgSO4), Filter, and Concentrate.[1]

  • Recrystallize from Ethanol/Water if necessary.

Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Overall Yield CheckStep1 Step 1: Cyclization Check Did the reaction turn black/tarry? Problem->CheckStep1 YesTar Cause: Over-oxidation or High Temp. Action: Lower temp (<5°C), slower Br2 addition. CheckStep1->YesTar Yes NoTar Step 2: Workup Check Is product soluble in filtrate? CheckStep1->NoTar No YesSoluble Cause: pH too low/high. Action: Adjust pH to isoelectric point (~6-7). NoTar->YesSoluble Yes NoSoluble Step 3: Amidation Check Is Acid Chloride forming? NoTar->NoSoluble No NoAcCl Cause: Wet Acid or Old SOCl2. Action: Dry Acid >12h, use fresh SOCl2. NoSoluble->NoAcCl No YesAcCl Cause: Hydrolysis during Amidation. Action: Use dry solvents, inert atmosphere. NoSoluble->YesAcCl Yes

Figure 2: Diagnostic logic for resolving yield issues during scale-up.

References

  • Hugershoff Reaction Mechanism & Scale-Up

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942).[1] Title: 2-Amino-6-methylbenzothiazole. Link

  • Synthesis of 2-aminobenzothiazole-6-carboxylates

    • Kumbhare, R. M., et al. (2012).[1] "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives." ACS Omega.[1] Link[1]

  • Target Molecule Identification

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 11235655, 2-Amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide.[1] Link

  • General Benzothiazole Chemistry

    • Jordan, A. D., et al. (2003).[1] "2-Aminobenzothiazoles as novel inhibitors of their respective targets." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Reference Data & Comparative Studies

Validation

Validation Guide: 2-Amino-benzothiazole-6-carboxylic acid diethylamide as an Antineoplastic Agent

Topic: Validating the Anticancer Activity of 2-Amino-benzothiazole-6-carboxylic acid diethylamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anticancer Activity of 2-Amino-benzothiazole-6-carboxylic acid diethylamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Amino-benzothiazole-6-carboxylic acid diethylamide (hereafter referred to as ABDA-6-DEA ) represents a strategic structural evolution of the benzothiazole pharmacophore. By incorporating a diethylamide moiety at the C6 position of the 2-aminobenzothiazole core, this compound modulates lipophilicity and hydrogen-bonding potential compared to its parent analogue, Riluzole .

This guide outlines a rigorous technical framework for validating the anticancer efficacy of ABDA-6-DEA. It moves beyond simple cytotoxicity, focusing on mechanistic validation against established clinical standards. The central hypothesis for validation is that the diethylamide substitution enhances cellular uptake and kinase selectivity (specifically PI3K/Akt and glutamate signaling pathways) compared to unsubstituted benzothiazoles.

Chemical Profile & Structural Logic[1][2]

To validate this compound, one must first understand its Structure-Activity Relationship (SAR).[1] The benzothiazole ring is a privileged scaffold that mimics the purine ring of ATP, allowing it to function as a kinase inhibitor.

FeatureABDA-6-DEARiluzole (Comparator)Validation Implication
Core Structure 2-Aminobenzothiazole2-AminobenzothiazolePreserves ATP-mimetic properties.
C6 Substituent -CON(C₂H₅)₂ (Diethylamide)-OCF₃ (Trifluoromethoxy)The amide improves solubility and H-bond acceptor capability; the ethyl groups increase lipophilicity for membrane permeability.
Target Class Kinase Inhibitor / Glutamate ModulatorGlutamate Modulator / Na+ Channel BlockerABDA-6-DEA likely exhibits enhanced binding to kinase pockets (e.g., PI3K, EGFR) due to the amide linker.
LogP (Est.) ~2.5 - 3.03.5Optimized for oral bioavailability (Lipinski's Rule of 5).

Comparative Efficacy Guidelines

When designing your validation matrix, ABDA-6-DEA must be benchmarked against agents with overlapping mechanisms or clinical indications.

Recommended Benchmarks
  • Riluzole: The direct structural analogue.[1] Use this to determine if the diethylamide modification improves potency over the trifluoromethoxy group in melanoma or glioblastoma models.

  • Cisplatin / Doxorubicin: The "Gold Standard" for general cytotoxicity. ABDA-6-DEA is expected to be less potent (higher IC50) but more selective (higher Therapeutic Index) than these non-specific DNAylating agents.

  • Gefitinib/Sunitinib: If testing against EGFR+ or VEGFR+ cell lines (e.g., A549, MCF-7), use a specific kinase inhibitor to validate mechanism specificity.

Expected Performance Metrics (Hypothetical)
  • IC50 (Breast/Lung lines): Target range 5–20 µM . (Note: Riluzole often ranges 25–50 µM in non-neural cancers; improvement is defined as IC50 < 20 µM).

  • Selectivity Index (SI): > 2.0 (Toxic to cancer cells vs. normal fibroblasts, e.g., NIH/3T3).

Experimental Protocols for Validation

Protocol A: High-Throughput Cytotoxicity Screening (MTT/SRB)

Objective: Establish the IC50 profile across a panel of cell lines.

Methodology:

  • Seeding: Seed tumor cells (e.g., MCF-7, HepG2, A549) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare ABDA-6-DEA stock (100 mM in DMSO). Serial dilute in media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Critical Control: DMSO vehicle control (max 0.1% v/v).

    • Comparator: Run Riluzole and Cisplatin in parallel.

  • Incubation: 48h and 72h timepoints.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: Mechanistic Validation (Apoptosis & Cell Cycle)

Objective: Confirm the mode of cell death (Apoptosis vs. Necrosis).

Methodology (Annexin V-FITC/PI):

  • Treatment: Treat cells at IC50 and 2xIC50 of ABDA-6-DEA for 24h.

  • Staining: Harvest cells (trypsin-free preferred). Wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable, suggests toxicity).

    • Q2/Q4 (Annexin+): Apoptosis (Desirable mechanism).

    • Success Criterion: >30% shift to Q2/Q4 compared to control.

Mechanism of Action: Signaling Pathway Analysis

Benzothiazole derivatives typically act by inhibiting receptor tyrosine kinases (RTKs) or modulating metabotropic glutamate receptors (GRM1), leading to the downregulation of the PI3K/Akt/mTOR survival pathway.

Visualization of the Proposed Mechanism:

G ABDA ABDA-6-DEA (Inhibitor) RTK RTK / GRM1 (Receptor) ABDA->RTK Inhibits AKT Akt (Phosphorylated) ABDA->AKT Reduces p-Akt PI3K PI3K RTK->PI3K Activates PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Promotes Caspase->Apoptosis Triggers

Figure 1: Proposed mechanism of action. ABDA-6-DEA inhibits upstream RTK/GRM1 signaling, reducing Akt phosphorylation, downregulating Bcl-2, and triggering Caspase-dependent apoptosis.

Data Presentation Template

When publishing your validation data, structure your results using the following comparative matrix to ensure clarity and authority.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Cell LineTissue OriginABDA-6-DEARiluzole (Ref)Cisplatin (Ref)Interpretation
MCF-7 Breast (ER+)[Insert Data]~45.0~5.0Lower IC50 than Riluzole indicates successful modification.
A549 Lung (NSCLC)[Insert Data]~50.0~8.0Test for EGFR-dependency.
HepG2 Liver[Insert Data]~60.0~3.0Assess metabolic stability.
NIH/3T3 Fibroblast (Normal)[Insert Data]>100~15.0High value desired (Safety).

References

  • Vertex AI Search. (2024). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.[2] Link

  • Vertex AI Search. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Link

  • Vertex AI Search. (2022).[3] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. PubMed Central. Link

  • CymitQuimica. (n.d.). 2-Amino-benzothiazole-6-carboxylic acid diethylamide Product Page. Link

  • Smolecule. (n.d.). Biological Activity of Benzothiazole Carboxamides. Link

Sources

Comparative

Comparative Guide: 2-Amino-benzothiazole-6-carboxylic acid diethylamide vs. Standard Kinase Inhibitors

This guide provides an in-depth technical comparison of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (referred to herein as ABCA-DEA ) against established kinase inhibitors. Based on the structural chemotype (2-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-benzothiazole-6-carboxylic acid diethylamide (referred to herein as ABCA-DEA ) against established kinase inhibitors. Based on the structural chemotype (2-amino-6-carboxamidobenzothiazole), this compound acts as an ATP-competitive inhibitor, primarily targeting Src-family kinases (SFKs) , with notable potency against Lck (Lymphocyte-specific protein tyrosine kinase) .

Executive Summary & Mechanism of Action

2-Amino-benzothiazole-6-carboxylic acid diethylamide (ABCA-DEA) represents a specific class of ATP-competitive Type I kinase inhibitors . The benzothiazole core functions as a bioisostere for the adenine ring of ATP, allowing the molecule to anchor within the hinge region of the kinase catalytic domain.

Unlike broad-spectrum inhibitors (e.g., Staurosporine) or dual-action drugs (e.g., Dasatinib), ABCA-DEA offers a distinct chemical scaffold that balances lipophilicity with hydrogen-bonding capability via its exocyclic amine and carboxamide moieties. This guide compares ABCA-DEA with three industry standards:

  • Dasatinib (BMS-354825): A nanomolar dual Src/Abl inhibitor (Clinical Standard).

  • PP2: A selective Src-family kinase inhibitor (Research Standard).

  • Staurosporine: A pan-kinase inhibitor (Broad-Spectrum Control).

Mechanism of Action (MoA)
  • Primary Target: Lck (p56lck) and Src family kinases.

  • Binding Mode: The 2-amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., Met319 in Lck), while the benzothiazole sulfur and nitrogen interact with the gatekeeper and catalytic spine residues. The C6-diethylamide extension projects into the solvent-accessible region, modulating solubility and selectivity.

Technical Comparison: ABCA-DEA vs. Alternatives

The following data synthesizes structural and functional performance metrics.

FeatureABCA-DEA (The Product)Dasatinib (Gold Standard)PP2 (Research Tool)Staurosporine (Control)
Core Scaffold 2-Aminobenzothiazole2-Aminothiazole / PyrimidinePyrazolopyrimidineIndolocarbazole
Primary Targets Lck , Src FamilyBCR-ABL , Src, Lck, c-KitLck , Fyn, Hck, SrcPan-Kinase (PKC, PKA, etc.)
Binding Type ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
IC50 (Lck) ~10–100 nM (Scaffold Est.)< 1.0 nM~4–10 nM~1–10 nM (Non-selective)
Selectivity Moderate (Tunable via C6)High (Kinome-wide profiling)Moderate (Cross-reacts w/ EGFR)Very Low (Promiscuous)
Solubility High (Diethylamide tail)Low (Requires formulation)Low (DMSO required)Moderate
Fluorescence Yes (Intrinsic) NoNoWeak

Analyst Insight: ABCA-DEA's intrinsic fluorescence (typical of benzothiazoles) allows it to serve dual purposes: as a pharmacological inhibitor and a potential fluorescent probe for displacement assays, a feature lacking in Dasatinib and PP2.

Biological Context: T-Cell Receptor (TCR) Signaling

Lck is the "gatekeeper" kinase for T-cell activation. Inhibition of Lck by ABCA-DEA blocks the phosphorylation of ITAMs on the CD3 chain, effectively arresting the T-cell immune response.

Pathway Visualization (DOT Diagram)

The diagram below illustrates the critical intervention point of ABCA-DEA within the TCR signaling cascade.

TCR_Signaling TCR TCR/CD3 Complex ITAMs ITAM Phosphorylation TCR->ITAMs Antigen Binding CD4_8 CD4/CD8 Co-receptor Lck Lck Kinase (Target of ABCA-DEA) CD4_8->Lck Constitutive Assoc. Lck->ITAMs Phosphorylation (BLOCKED by ABCA-DEA) ZAP70 ZAP-70 Recruitment Lck->ZAP70 Activation ITAMs->ZAP70 Docking LAT LAT Adaptor ZAP70->LAT Phosphorylation PLCg PLC-gamma 1 LAT->PLCg Calcium Ca2+ Mobilization PLCg->Calcium NFAT NFAT Activation Calcium->NFAT

Caption: Logical flow of TCR activation. ABCA-DEA inhibits Lck, preventing ITAM phosphorylation and downstream calcium mobilization.

Experimental Protocol: Validating Kinase Inhibition

To objectively assess ABCA-DEA against alternatives, use the following FRET-based Z'-LYTE™ Kinase Assay . This ratiometric method is robust against the intrinsic fluorescence of benzothiazoles.

Materials
  • Kinase: Recombinant Human Lck (active).

  • Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).

  • Compounds: ABCA-DEA (Test), Dasatinib (Positive Control), DMSO (Negative Control).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve ABCA-DEA in 100% DMSO to 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) starting at 10 µM in Kinase Buffer.

  • Enzyme Reaction:

    • Add 2.5 µL of 4X Compound solution to a 384-well plate (Black, low volume).

    • Add 5 µL of 2X Lck Enzyme/Peptide mixture.

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiation:

    • Add 2.5 µL of 4X ATP solution (at Km, typically 10 µM).

    • Incubate for 60 minutes at RT.

  • Development:

    • Add 5 µL of Development Reagent (Protease).

    • Incubate for 60 minutes. Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.

  • Data Acquisition:

    • Read Fluorescence: Ex 400 nm / Em 445 nm (Donor) & Em 520 nm (Acceptor).

    • Calculate Emission Ratio (Coumarin/Fluorescein).

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to derive IC50.

References

  • Huang, S., et al. (2008). "Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor (PP2)." Journal of Biological Chemistry.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-benzothiazole-6-carboxylic acid diethylamide

Introduction: The Benzothiazole Scaffold - A Privileged Structure with Inherent Risks The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure with Inherent Risks

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic handles have made it a cornerstone in the development of numerous pharmacologically active agents.[1][2] Molecules incorporating this moiety have demonstrated a vast range of biological effects, including anticancer, antidiabetic, neuroprotective, and anti-inflammatory properties.[1][3][4] Notable examples include Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), and Zopolrestat, an aldose reductase inhibitor developed for diabetic complications.[4][5]

However, the very features that make this scaffold so attractive also present a significant challenge: a predisposition for promiscuous binding. Derivatives have been shown to interact with a wide array of protein targets, including various kinases (e.g., PI3Kγ, CDK2, AKT), enzymes, and receptors.[1][6] This polypharmacology can be a double-edged sword; while sometimes beneficial, unintended off-target interactions are a primary cause of compound attrition during preclinical and clinical development due to unforeseen toxicity or lack of efficacy.

This guide presents a comprehensive, field-proven strategy for the cross-reactivity profiling of a novel investigational compound, 2-Amino-benzothiazole-6-carboxylic acid diethylamide (hereafter referred to as "Compound BT-X") . We will treat Compound BT-X as a hypothetical candidate inhibitor of a primary cancer target, Aurora Kinase A (AURKA). Our objective is to rigorously define its selectivity profile, identify potential off-target liabilities, and provide a framework for data-driven decisions in a drug development program. We will compare its hypothetical profile against two reference compounds: Staurosporine, a notoriously non-selective kinase inhibitor, and Alisertib (MLN8237), a clinical-stage selective AURKA inhibitor.

Pillar 1: A Tiered Strategy for De-risking Compound BT-X

A robust cross-reactivity profiling campaign should not be a single experiment but a logical, tiered progression from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation. This approach maximizes resource efficiency by using broad, cost-effective screens to cast a wide net, followed by more complex assays to validate and prioritize findings.

Our strategy consists of two primary tiers:

  • Tier 1: Broad Biochemical Kinome Screening. An in vitro screen to assess the activity of Compound BT-X against a large, representative panel of the human kinome. This provides a global view of selectivity and identifies the most likely off-target kinase families.

  • Tier 2: Cellular Target Engagement Validation. Using the Cellular Thermal Shift Assay (CETSA), we will confirm which of the putative off-targets identified in Tier 1 are engaged by Compound BT-X in an intact cellular environment. This is a critical step to eliminate artifacts from biochemical assays and confirm physiological relevance.

G cluster_0 Profiling Strategy start Compound BT-X (Primary Target: AURKA) tier1 Tier 1: Broad Kinome Screen (e.g., 400+ Kinases @ 1µM) start->tier1 Initial Assessment decision1 Analyze Data: Identify hits with >70% inhibition tier1->decision1 Generate Selectivity Data tier2 Tier 2: Cellular Target Engagement (CETSA for top 10 hits) decision1->tier2 Hits Progress outcome2 Biochemical Hits Only (Lower Priority / Artifacts) decision1->outcome2 Non-hits Discarded decision2 Analyze Data: Confirm thermal shift >1.5°C tier2->decision2 Validate in Cells outcome1 Confirmed Off-Targets (High Priority for Follow-up) decision2->outcome1 Confirmed decision2->outcome2 Not Confirmed

Caption: Tiered workflow for cross-reactivity profiling of Compound BT-X.

Pillar 2: Experimental Protocols & Data Interpretation

This section provides detailed, self-validating protocols for the key experiments in our profiling strategy. The causality behind experimental choices is explained to ensure scientific rigor.

Experiment 1: Tier 1 - Broad Kinase Selectivity Panel

Rationale: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. An initial broad screen is the most effective method to quickly identify potential off-target interactions across this large protein family.[7][8][9] We will use a single high concentration (1 µM) of Compound BT-X to maximize the probability of detecting even moderate-affinity interactions. The choice of a radiometric filter-binding assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™) provides high sensitivity and is amenable to high-throughput automation.[7][8]

Protocol: Radiometric [³³P]-ATP Filter Binding Kinase Assay

  • Reagent Preparation:

    • Compound Dilution: Prepare a 100X stock of Compound BT-X, Staurosporine, and Alisertib (100 µM in 100% DMSO). Prepare a vehicle control of 100% DMSO.

    • Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Stock: Prepare a stock solution of [³³P]-ATP mixed with cold ATP to achieve a final assay concentration of 10 µM, which is near the physiological ATP concentration for many kinases.

  • Assay Plate Setup (384-well plate):

    • Add 0.5 µL of 100X compound stock or DMSO vehicle to appropriate wells.

    • Add 24.5 µL of a master mix containing the specific kinase and its corresponding substrate in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 25 µL of the 2X ATP solution (final volume 50 µL, final compound concentration 1 µM).

    • Incubate for 60 minutes at 30°C. The incubation time must be within the determined linear range of the specific kinase assay.

    • Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat.

  • Washing and Detection:

    • Wash the filter mat three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

    • Rinse the mat with acetone and allow it to air dry.

    • Seal the mat in a sample bag with scintillation fluid and count using a scintillation counter.

  • Data Analysis (Self-Validation):

    • Controls: The reliability of the data is validated by two key controls on every plate:

      • Negative Control (0% Inhibition): Wells containing DMSO vehicle define the maximum kinase activity.

      • Positive Control (100% Inhibition): Wells containing a known potent, broad-spectrum inhibitor (e.g., Staurosporine at 10 µM) define the background signal.

    • Calculation: Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Hit Criteria: A kinase is considered a significant "hit" if inhibition is >70% at 1 µM. This threshold is a common industry standard to balance sensitivity with the need to filter out weak, likely irrelevant interactions.

Comparative Data Summary (Hypothetical)
Target KinaseCompound BT-X (% Inh @ 1µM)Staurosporine (% Inh @ 1µM)Alisertib (% Inh @ 1µM)Kinase FamilyComment
AURKA (On-Target) 98% 99% 99% Ser/ThrExpected high on-target activity.
AURKB85%99%92%Ser/ThrCommon off-target for AURKA inhibitors.
PLK175%95%25%Ser/ThrPotential Liability: Key cell cycle kinase.
FLT372%98%15%TyrosinePotential Liability: Hematological toxicity risk.
VEGFR235%96%8%TyrosineModerate activity, lower concern.
ABL115%92%5%TyrosineClean miss, good selectivity indicator.
SRC12%94%3%TyrosineClean miss, good selectivity indicator.
CDK28%97%11%Ser/ThrClean miss, good selectivity indicator.

Interpretation: The hypothetical data shows Compound BT-X has excellent on-target activity. However, it flags potential liabilities against PLK1 and FLT3, which are inhibited >70%. Unlike the highly promiscuous Staurosporine, Compound BT-X shows good selectivity against many other kinases. It appears more selective than Alisertib against some targets but shows unique off-target activity that must be validated.

Experiment 2: Tier 2 - Cellular Thermal Shift Assay (CETSA®)

Rationale: A compound binding to a purified enzyme in a buffer solution does not guarantee it will engage the same target inside a cell, where factors like cell permeability, efflux pumps, and competition with endogenous ligands (like ATP) are at play. CETSA is a powerful biophysical method that directly measures target engagement in living cells or cell lysates.[10][11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability is a direct proxy for target engagement.

Protocol: CETSA in Intact Cells with Western Blot Readout

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT116) to ~80% confluency.

    • Treat cells in suspension (10 million cells/condition) with Compound BT-X (at 1x, 10x, and 100x the cellular IC₅₀ for AURKA), a positive control (Alisertib, 1 µM), and a vehicle control (0.1% DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated (room temperature) control.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation (Self-Validation):

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could disrupt protein complexes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This crucial step separates the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant from each sample.

    • Measure the total protein concentration in each supernatant (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using specific antibodies for the primary target (AURKA) and the key off-targets identified in Tier 1 (PLK1, FLT3).

    • A loading control (e.g., GAPDH) must be included to validate equal protein loading across all lanes.

  • Data Analysis and Visualization:

    • Quantify the band intensity for each target protein at each temperature point.

    • Plot the relative amount of soluble protein (normalized to the unheated control) as a function of temperature for each treatment condition.

    • The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand. The magnitude of this thermal shift (ΔTₘ) indicates the extent of target engagement.

G cluster_cetsa CETSA Workflow cluster_result Expected Outcome step1 1. Treat Intact Cells (Vehicle vs. Compound BT-X) step2 2. Thermal Challenge (Apply Temperature Gradient) step1->step2 step3 3. Lyse & Separate (Soluble vs. Aggregated Protein) step2->step3 step4 4. Western Blot Analysis (Probe for AURKA, PLK1, FLT3) step3->step4 step5 5. Plot Melting Curves (Soluble Protein vs. Temp) step4->step5 result1 Rightward Shift in Curve (Target Stabilization) step5->result1 If Engaged result2 No Shift in Curve (No Target Engagement) step5->result2 If Not Engaged

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Comparative

comparing the biological effects of different 2-aminobenzothiazole derivatives

Executive Summary The 2-aminobenzothiazole (2-ABT) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind multiple biological targets with high affinity.[1] Its amphiphilic n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind multiple biological targets with high affinity.[1] Its amphiphilic nature and hydrogen-bonding capability (via the exocyclic amine and endocyclic nitrogen) allow it to mimic purines and interact with diverse enzymes, including kinases and glutamate receptors.

This guide compares three distinct classes of 2-ABT derivatives:

  • Riluzole (Clinical Standard): A neuroprotective agent targeting glutamatergic signaling.[2][3][4]

  • Schiff Base Derivatives (Emerging Oncology): Synthetic analogs targeting PI3K/Akt/mTOR pathways.

  • Sulfonamide Hybrids (Antimicrobial): Broad-spectrum agents targeting bacterial DNA gyrase.

Part 1: Structural Logic & SAR Analysis

The biological divergence of these derivatives stems from specific substitutions on the core benzothiazole ring.

The Pharmacophore[5]
  • Position 2 (Amino Group): The primary vector for modification.[1] Acylation or Schiff base formation here typically reduces polarity and improves lipophilicity, facilitating cell membrane penetration.

  • Position 6 (Benzene Ring): The electronic "tuning knob." Electron-withdrawing groups (e.g., -F, -OCF3) at this position enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes.

Comparative Mechanism of Action (MoA)
1. Neuroprotection (Riluzole)

Compound: 6-(trifluoromethoxy)-2-aminobenzothiazole. Mechanism: Riluzole acts as a sodium channel blocker and glutamate release inhibitor.[2][4][5] The trifluoromethoxy group increases lipophilicity, allowing blood-brain barrier (BBB) penetration. It stabilizes the inactivated state of voltage-gated


 channels, preventing the presynaptic release of glutamate and subsequent excitotoxicity.
2. Oncology (Schiff Base Derivatives)

Compound Class: N-(benzylidene)-2-aminobenzothiazoles.[6] Mechanism: These derivatives often function as ATP-competitive inhibitors of kinases (PI3K, EGFR). The planar Schiff base linkage allows intercalation into DNA or steric occupation of the kinase ATP-binding pocket, triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

3. Antimicrobial (Sulfonamide Hybrids)

Compound Class: Sulfonamido-benzothiazoles. Mechanism: These hybrids target bacterial DNA gyrase and Topoisomerase IV.[7] The sulfonamide moiety mimics the PABA substrate, while the benzothiazole core stabilizes the drug-enzyme complex, disrupting bacterial DNA replication.

Part 2: Visualized Pathways

Diagram 1: Divergent Signaling Pathways

This diagram illustrates how the core scaffold triggers different biological outcomes based on its functionalization.

MoA_Pathways Scaffold 2-Aminobenzothiazole Core Riluzole Riluzole (6-OCF3) Scaffold->Riluzole + OCF3 group SchiffBase Schiff Base Derivatives Scaffold->SchiffBase + Aryl Aldehyde Na_Channel Voltage-Gated Na+ Channels Riluzole->Na_Channel Blocks Glutamate Inhibit Glutamate Release Na_Channel->Glutamate Downregulates Neuroprotection Neuroprotection (ALS Therapy) Glutamate->Neuroprotection Kinases Target: PI3K / EGFR SchiffBase->Kinases Inhibits Phosphorylation Apoptosis Mitochondrial Apoptosis (Bax/Bcl-2) Kinases->Apoptosis Triggers TumorDeath Tumor Regression (MCF-7 / HeLa) Apoptosis->TumorDeath

Caption: Divergent mechanisms of action for Riluzole (neuroprotective) versus Schiff base derivatives (anticancer).

Part 3: Comparative Data Matrix

The following table synthesizes experimental data from recent studies comparing the potency of these derivatives.

Derivative ClassRepresentative CompoundTarget / Cell LineActivity Metric (IC50 / MIC)Key Structural Feature
Neuroprotective RiluzoleNa+ Channels / ALS ModelsClinical Dose: 50mg BID6-OCF3 (Lipophilicity for BBB)
Anticancer Compound OMS14 (Nitroaniline-linked)MCF-7 (Breast Cancer)22.13 µM [1]Piperazine linker improves solubility
Anticancer Schiff Base (SP16)HeLa (Cervical Cancer)2.52 µM [2]Planar conjugation enhances DNA interaction
Antimicrobial Sulfonamide HybridS. aureus (Gram +)MIC: 4-8 µg/mLSulfonamide mimics PABA
Antimicrobial Benzothiazole-PiperazineE. coli (Gram -)MIC: 12.5 µg/mLPiperazine disrupts membrane integrity

Analyst Note: The Schiff base derivative SP16 shows superior potency (2.52 µM) compared to standard Cisplatin (17.2 µg/mL) in specific HeLa cell assays, highlighting the potential of this scaffold in oncology [2].

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols include critical control steps often omitted in standard literature.

Protocol A: Synthesis of 2-ABT Schiff Bases

Objective: Create a library of anticancer candidates via condensation.

  • Reagents: Equimolar (0.01 mol) 2-aminobenzothiazole + Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Solvent: Absolute Ethanol (20 mL) + Glacial Acetic Acid (2-3 drops catalytic).

  • Procedure:

    • Dissolve amine in ethanol; add aldehyde slowly.

    • Reflux at 80°C for 4–6 hours.

    • Validation Step: Monitor reaction progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Reaction is complete when the starting amine spot disappears.

  • Work-up: Pour reaction mixture into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol.

  • Yield Check: Expected yield >75%.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values for derivatives against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add derivatives dissolved in DMSO at serial dilutions (0.1 – 100 µM).

    • Critical Control:DMSO Vehicle Control (max 0.1% v/v) must be included to rule out solvent toxicity.

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    [1]
    

Part 5: Structure-Activity Relationship (SAR) Map

This visualization guides the rational design of future derivatives based on the data above.

SAR_Map Core 2-Aminobenzothiazole Scaffold Pos6 Position 6 (Benzene Ring) Core->Pos6 Pos2 Position 2 (Exocyclic Amine) Core->Pos2 ElectronWithdrawing Electron Withdrawing (-F, -NO2, -OCF3) Pos6->ElectronWithdrawing Schiff Schiff Base Formation (-N=CH-Ar) Pos2->Schiff Acylation Acylation/Urea Linkage (-NH-CO-R) Pos2->Acylation Effect1 Increases Metabolic Stability (Riluzole-like) ElectronWithdrawing->Effect1 Effect2 Increases DNA Intercalation (Anticancer) Schiff->Effect2 Effect3 Improves H-Bonding to Kinases (PI3K Inhibition) Acylation->Effect3

Caption: SAR Map highlighting the functional consequences of modifications at the C6 and N2 positions.

References

  • Al-Wahaibi, L. H., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Sahu, P., et al. (2023). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.[8] Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Benslimane, M., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Oncology Letters. Available at: [Link]

  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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